SARS-CoV-2-IN-29 disodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C58H46Na2O8P2 |
|---|---|
Poids moléculaire |
978.9 g/mol |
Nom IUPAC |
disodium;[22-[(4-methylphenyl)methoxy-oxidophosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-methylphenyl)methyl phosphate |
InChI |
InChI=1S/C58H48O8P2.2Na/c1-29-11-15-31(16-12-29)27-63-67(59,60)65-57-53-49-25-51(47-23-43-39-19-37(41(43)21-45(47)49)33-7-3-5-9-35(33)39)55(53)58(66-68(61,62)64-28-32-17-13-30(2)14-18-32)56-52-26-50(54(56)57)46-22-42-38-20-40(44(42)24-48(46)52)36-10-6-4-8-34(36)38;;/h3-18,21-24,37-40,49-52H,19-20,25-28H2,1-2H3,(H,59,60)(H,61,62);;/q;2*+1/p-2 |
Clé InChI |
KEJVDAGVJOBFTD-UHFFFAOYSA-L |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to SARS-CoV-2-IN-29 Disodium: A Molecular Tweezer Approach to Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SARS-CoV-2-IN-29 disodium (B8443419), a novel antiviral candidate with broad-spectrum activity against enveloped viruses. As a member of the molecular tweezer class of compounds, its mechanism of action is primarily virucidal, targeting the lipid envelope of viruses, including SARS-CoV-2. This document details the molecular structure, physicochemical properties, and biological activities of SARS-CoV-2-IN-29 disodium, with a focus on its efficacy against SARS-CoV-2. Detailed experimental protocols for key assays are provided to enable replication and further investigation. All quantitative data are summarized in structured tables for clarity and comparative analysis. Signaling pathway and experimental workflow diagrams are included to visually represent the compound's mechanism and the methods used for its characterization.
Introduction
The COVID-19 pandemic has highlighted the urgent need for broad-spectrum antiviral agents to combat emerging viral threats. Enveloped viruses, such as SARS-CoV-2, are dependent on their lipid membrane for cellular entry and replication. This viral envelope presents a unique and attractive target for antiviral intervention. Molecular tweezers are a class of supramolecular compounds designed to interact with specific guest molecules. This compound is a two-armed diphosphate (B83284) ester featuring a benzene (B151609) system, designed to act as a molecular tweezer that targets and disrupts the integrity of viral envelopes.[1] This direct, physical mechanism of action suggests a high barrier to the development of viral resistance.
Molecular Structure and Properties
This compound, also identified as compound CP024, is a sophisticated molecular tweezer characterized by its two-armed diphosphate ester structure integrated with a central benzene system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C52H50Na2O8P2 | [2] |
| Molecular Weight | 910.88 g/mol | [2] |
| Description | A two-armed diphosphate ester with a benzene system, functioning as a molecular tweezer. | [1] |
Biological Activity and Efficacy
This compound has demonstrated potent antiviral activity against a range of enveloped viruses. Its efficacy is attributed to its ability to disrupt viral membranes, thereby inactivating the virus particle and preventing infection.
Table 2: In Vitro Efficacy and Cytotoxicity of this compound
| Assay | Virus/Cell Line | Endpoint | Value (µM) | Reference |
| Antiviral Activity | SARS-CoV-2 | IC50 | 1.5 | [1] |
| Spike Pseudoparticle Transduction | - | IC50 | 1.6 | [1] |
| Liposomal Membrane Disruption | - | EC50 | 3.0 | [1] |
| Cytotoxicity | Caco-2 cells | CC50 | 77.4 | [1] |
| Antiviral Activity | Influenza A Virus (IAV) | IC50 | 2.1 | [1] |
| Antiviral Activity | Measles Virus (MeV) | IC50 | 2.1 | [1] |
| Antiviral Activity | Herpes Simplex Virus-1 (HSV-1) | IC50 | 1.8 | [1] |
Mechanism of Action: Viral Envelope Disruption
The primary mechanism of action of this compound is the disruption of the viral lipid envelope. This is a common mechanism for molecular tweezers designed to combat enveloped viruses. The tweezer-like structure allows the molecule to form inclusion complexes with the lipid head groups of the viral membrane. This interaction alters the orientation of the lipids, leading to increased surface tension and subsequent disruption of the membrane's integrity. This physical disruption of the envelope renders the virus non-infectious.
Caption: Mechanism of action of this compound against enveloped viruses.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
SARS-CoV-2 Spike Pseudoparticle Transduction Assay
This assay measures the ability of a compound to inhibit the entry of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein into host cells.[3][4][5][6]
Materials:
-
HEK293T cells
-
HEK293T cells engineered to express human ACE2 (HEK293T-hACE2)
-
Lentiviral backbone plasmid (e.g., expressing luciferase or GFP)
-
Plasmid encoding SARS-CoV-2 Spike protein
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Luciferase assay reagent or flow cytometer
Protocol:
-
Production of Pseudoparticles:
-
Co-transfect HEK293T cells with the lentiviral backbone plasmid, Spike protein plasmid, and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoparticles and filter through a 0.45 µm filter.
-
-
Infection Assay:
-
Seed HEK293T-hACE2 cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the pseudoparticles with the different concentrations of the compound for 1 hour at 37°C.
-
Add the pseudoparticle-compound mixture to the cells.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
If using a GFP reporter, quantify the percentage of GFP-positive cells using a flow cytometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for the SARS-CoV-2 spike pseudoparticle transduction assay.
Liposomal Membrane Disruption Assay (Calcein Leakage)
This assay assesses the ability of a compound to disrupt the integrity of lipid bilayers by measuring the release of a fluorescent dye from liposomes.[7][8][9][10][11]
Materials:
-
Lipids (e.g., a mixture mimicking viral envelope composition)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer (e.g., HEPES)
-
This compound
-
Fluorometer
Protocol:
-
Liposome (B1194612) Preparation:
-
Dissolve lipids in an organic solvent, then evaporate the solvent to form a thin lipid film.
-
Hydrate the film with a concentrated calcein solution in buffer.
-
Extrude the lipid suspension through polycarbonate membranes of a defined pore size to create unilamellar vesicles.
-
Separate the calcein-loaded liposomes from free calcein using a size-exclusion chromatography column.
-
-
Leakage Assay:
-
Dilute the liposome suspension in buffer.
-
Add varying concentrations of this compound to the liposomes.
-
Monitor the increase in fluorescence over time using a fluorometer (Excitation: 495 nm, Emission: 515 nm).
-
As a positive control for 100% leakage, add a detergent (e.g., Triton X-100).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage for each compound concentration relative to the positive control.
-
Determine the EC50 value, the concentration at which 50% of the maximum leakage is observed.
-
Cytotoxicity Assay in Caco-2 Cells
This assay determines the concentration of a compound that is toxic to a specific cell line, in this case, the human colon adenocarcinoma cell line Caco-2.[12][13][14][15][16]
Materials:
-
Caco-2 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
96-well plates
-
Spectrophotometer or luminometer
Protocol:
-
Cell Seeding:
-
Seed Caco-2 cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the different compound concentrations.
-
Incubate for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Conclusion and Future Directions
This compound represents a promising antiviral candidate with a novel, virucidal mechanism of action. Its broad-spectrum activity against various enveloped viruses, coupled with a potentially high barrier to resistance, makes it an attractive subject for further preclinical and clinical development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its in vivo efficacy in relevant animal models, and further elucidating its safety profile. The detailed methodologies provided herein serve as a foundation for researchers to build upon these initial findings and accelerate the development of this and other molecular tweezers as a new class of antiviral therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SARS-CoV-2-IN-23 disodium|BLD Pharm [bldpharm.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein [bio-protocol.org]
- 8. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein [en.bio-protocol.org]
- 9. encapsula.com [encapsula.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2.8. Cytotoxicity Assay in Caco-2 Cells [bio-protocol.org]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. caco-2 cell viability: Topics by Science.gov [science.gov]
- 15. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Liposomal Membrane Disruption by SARS-CoV-2-IN-29 Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
SARS-CoV-2-IN-29 disodium (B8443419), also referred to as CP024, is a synthetic molecular tweezer demonstrating potent antiviral activity against SARS-CoV-2 and other enveloped viruses.[1][2] Structurally, it is a two-armed diphosphate (B83284) ester featuring a benzene (B151609) system.[1][2] A key mechanism of its antiviral action is the disruption of the viral lipid envelope.[1][2] This technical guide provides a comprehensive overview of the liposomal membrane disruption capabilities of SARS-CoV-2-IN-29 disodium, including quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflow.
Core Mechanism of Action
This compound functions by directly interacting with and destabilizing lipid bilayers. The molecule's design, featuring lipid anchors, facilitates its insertion into the membrane. This integration is believed to increase the surface tension of the lipid bilayer, ultimately leading to its disruption and a loss of integrity.[2] This virucidal mechanism is broad-spectrum, affecting various enveloped viruses by targeting their essential protective lipid envelope.[1][2]
Caption: Mechanism of Liposomal Membrane Disruption.
Quantitative Data
The efficacy of this compound in disrupting liposomal membranes and its antiviral and cytotoxic profile have been quantified in the primary literature.
| Parameter | Value (µM) | Description | Reference |
| EC50 (Liposome Disruption) | 3.0 | The concentration at which 50% of the maximum liposome (B1194612) leakage is observed. | [1][2] |
| IC50 (Antiviral Activity vs. SARS-CoV-2) | 1.5 | The concentration that inhibits 50% of SARS-CoV-2 infection in Caco-2 cells. | [1] |
| IC50 (Spike Pseudoparticle Transduction) | 1.6 | The concentration that inhibits 50% of spike-mediated viral entry. | |
| CC50 (Cytotoxicity) | 77.4 | The concentration that causes 50% cytotoxicity in Caco-2 cells. |
Experimental Protocols
The following is a detailed methodology for the liposomal membrane disruption assay, based on the calcein (B42510) release method.
Preparation of Large Unilamellar Vesicles (LUVs)
A thin lipid film is first created, which is then hydrated to form liposomes.
-
Lipid Composition:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Sphingomyelin (SM)
-
Cholesterol (Chol)
-
Molar Ratio: 45:25:30[2]
-
-
Procedure:
-
The lipids are dissolved in chloroform (B151607) in a round-bottom flask.
-
The solvent is evaporated under a stream of nitrogen, followed by drying under vacuum for at least one hour to form a thin lipid film.
-
The lipid film is hydrated with a solution of 50 mM carboxyfluorescein in a suitable buffer (e.g., PBS) at a pH of 7.4.[2]
-
The suspension is subjected to several freeze-thaw cycles to promote the encapsulation of the dye.
-
The hydrated lipid suspension is then extruded through polycarbonate membranes with a pore size of 200 nm to produce LUVs of a uniform size.[2]
-
Free, unencapsulated carboxyfluorescein is removed by size-exclusion chromatography.
-
Liposome Disruption Assay (Calcein Release Assay)
This assay measures the increase in fluorescence resulting from the leakage of the self-quenched dye from the liposomes upon membrane disruption.
-
Materials:
-
Carboxyfluorescein-loaded LUVs
-
This compound (CP024) solution of varying concentrations
-
Assay buffer (e.g., PBS, pH 7.4)
-
10% Triton X-100 solution (for positive control)
-
96-well black microplate
-
Spectrofluorometer
-
-
Procedure:
-
Dispense the carboxyfluorescein-loaded LUVs into the wells of the 96-well plate.
-
Measure the baseline fluorescence for 5 minutes.[2]
-
Add varying concentrations of this compound to the wells.
-
Incubate for 30 minutes, recording the fluorescence intensity at regular intervals.[2]
-
After the incubation period, add Triton X-100 to a final concentration of 1% to induce complete lysis of the liposomes, representing 100% dye leakage.[2]
-
Fluorescence is measured at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[2]
-
-
Data Analysis: The percentage of dye leakage is calculated using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 Where:
-
Ft is the fluorescence at a given time point after adding the compound.
-
F0 is the initial baseline fluorescence.
-
Fmax is the maximum fluorescence after adding Triton X-100.
The EC50 value is then determined by plotting the percentage of leakage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the liposomal membrane disruption assay.
Caption: Liposome Disruption Assay Workflow.
Conclusion
This compound demonstrates a clear and quantifiable ability to disrupt liposomal membranes, which is a primary mechanism for its antiviral activity. The provided data and experimental protocols offer a robust framework for further research and development of this and similar compounds as broad-spectrum antiviral agents. The direct targeting of the viral lipid envelope presents a promising strategy that may be less susceptible to viral mutations affecting protein targets.
References
In Vitro Antiviral Spectrum of SARS-CoV-2-IN-29 Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antiviral activity of SARS-CoV-2-IN-29 disodium (B8443419), a novel molecular tweezer compound. The information presented herein is synthesized from peer-reviewed research, focusing on quantitative data, detailed experimental methodologies, and the compound's mechanism of action.
Core Concepts and Mechanism of Action
SARS-CoV-2-IN-29 disodium, referred to in the primary literature as CP024, is a two-armed diphosphate (B83284) ester built on a benzene (B151609) system, designed to function as a "molecular tweezer". Its antiviral activity is not directed at a specific viral or host protein but rather at the physical structure of enveloped viruses.
The primary mechanism of action is the disruption of the viral lipid envelope. The molecular tweezer binds to the lipid head groups of the phospholipids (B1166683) in the viral membrane, inserting itself into the bilayer. This process increases the surface tension of the membrane, leading to its destabilization and subsequent disruption, which in turn inactivates the virus and prevents it from infecting host cells. This direct, virucidal mechanism suggests a broad-spectrum activity against enveloped viruses and a higher barrier to the development of viral resistance compared to agents targeting specific viral enzymes. No evidence currently suggests that this compound modulates any specific host cell signaling pathways.
Quantitative Antiviral Activity
The antiviral potency of this compound has been quantified against SARS-CoV-2 and other enveloped viruses. The key metrics used are the half-maximal inhibitory concentration (IC50), which measures the compound's ability to inhibit viral activity, the half-maximal effective concentration (EC50) for liposomal disruption, and the 50% cytotoxic concentration (CC50), which assesses the compound's toxicity to host cells.
Table 1: In Vitro Activity Against SARS-CoV-2
| Assay Type | Virus/Target | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 Inactivation | SARS-CoV-2 | Caco2 | 1.5 | 77.4 | 51.6 |
| Spike Pseudoparticle Transduction | SARS-CoV-2 Spike | Not Applicable | 1.6 | Not Applicable | Not Applicable |
| Liposomal Membrane Disruption | Liposomes | Not Applicable | 3.0 (EC50) | Not Applicable | Not Applicable |
Table 2: Broad-Spectrum Antiviral Activity
| Virus | IC50 (µM) |
| Influenza A Virus (IAV) | 2.1 |
| Measles Virus (MeV) | 2.1 |
| Herpes Simplex Virus-1 (HSV-1) | 1.8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
SARS-CoV-2 Inactivation Assay
This assay determines the ability of the compound to directly inactivate viral particles, preventing them from infecting host cells.
Workflow:
Methodology:
-
Cell Culture: Human colon adenocarcinoma cells (Caco2) are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to achieve a range of concentrations (e.g., 0-15 µM).
-
Virus-Compound Incubation: A known titer of SARS-CoV-2 (Wuhan strain) is mixed with the various concentrations of the compound or a phosphate-buffered saline (PBS) control. This mixture is incubated for 2 hours at 37°C to allow the compound to interact with the virions.
-
Infection: The culture medium is removed from the Caco2 cells, and the cells are inoculated with the pre-incubated virus-compound mixtures.
-
Post-Infection Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 environment.
-
Quantification: After incubation, the cells are fixed. The level of viral infection is quantified by measuring the amount of viral Spike (S) protein present using an in-cell Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of infection inhibition is calculated relative to the PBS control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.
Cytotoxicity Assay
This assay is crucial for determining the therapeutic window of the compound.
Methodology:
-
Cell Culture: Caco2 cells are seeded in 96-well plates as described above.
-
Compound Incubation: Cells are treated with the same serial dilutions of this compound used in the antiviral assay.
-
Incubation: The plates are incubated for 48 hours under the same conditions as the inactivation assay.
-
Viability Measurement: Cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The percentage of cytotoxicity is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.
Liposomal Membrane Disruption Assay
This assay provides direct evidence for the compound's proposed mechanism of action on lipid bilayers.
Workflow:
Methodology:
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared using a lipid composition that mimics viral envelopes (e.g., a mixture of phospholipids and cholesterol). These liposomes encapsulate a fluorescent dye, such as carboxyfluorescein (CF), at a self-quenching concentration.
-
Assay Setup: The liposome suspension is placed into the wells of a 96-well plate.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a plate reader. If the compound disrupts the liposomal membrane, the CF dye is released into the surrounding buffer, becomes diluted, and de-quenches, resulting in an increase in fluorescence.
-
Maximum Lysis Control: A detergent, such as Triton X-100, is added at the end of the experiment to induce 100% liposome lysis, establishing the maximum fluorescence signal.
-
Data Analysis: The percentage of dye leakage is calculated for each compound concentration relative to the maximum lysis control. The EC50 value, the concentration required to cause 50% of the maximum leakage, is then determined.
Summary and Outlook
This compound demonstrates potent in vitro antiviral activity against SARS-CoV-2 and a range of other enveloped viruses.[1] Its mechanism of action, the direct disruption of the viral lipid envelope, is a promising strategy for developing broad-spectrum antivirals that may be less susceptible to viral mutations affecting protein targets. The compound exhibits a favorable selectivity index in vitro, indicating a good window between its antiviral efficacy and host cell toxicity. Further preclinical development and in vivo studies are warranted to evaluate the therapeutic potential of this novel molecular tweezer.
References
Preliminary Cytotoxicity and Mechanistic Insights of SARS-CoV-2-IN-29 Disodium in Caco-2 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of SARS-CoV-2-IN-29 disodium (B8443419), a novel antiviral candidate, in the context of Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for the intestinal epithelium and for studying SARS-CoV-2 infection. This document outlines the compound's cytotoxic profile, its proposed mechanism of action, and detailed experimental protocols relevant to its in vitro evaluation.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from preliminary studies of SARS-CoV-2-IN-29 disodium.
| Parameter | Cell Line/System | Value (µM) | Description |
| CC50 (50% Cytotoxic Concentration) | Caco-2 cells | 77.4 | Concentration at which 50% of the Caco-2 cells are no longer viable.[1] |
| IC50 (Antiviral Activity) | SARS-CoV-2 infected cells | 1.5 | Concentration that inhibits SARS-CoV-2 infection by 50%.[1] |
| IC50 (Spike Pseudoparticle Transduction) | Pseudovirus assay | 1.6 | Concentration that inhibits the entry of spike protein-pseudotyped viral particles by 50%.[1] |
| EC50 (Liposomal Membrane Disruption) | Liposomes | 3.0 | Concentration required to induce 50% of the maximum liposomal membrane disruption.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
Cytotoxicity Assay in Caco-2 Cells (Representative Protocol)
This protocol describes a common method for assessing the cytotoxicity of a compound in Caco-2 cells using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count Caco-2 cells.
-
Seed the cells into a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM. A typical concentration range for a preliminary study might be from 0.1 µM to 200 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compound stock) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for another 48 to 72 hours.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the CC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Viral Inactivation Assay
This protocol outlines a method to assess the direct effect of the compound on the infectivity of SARS-CoV-2 particles.
Materials:
-
High-titer SARS-CoV-2 viral stock
-
This compound
-
Serum-free cell culture medium
-
Caco-2 cells
-
24-well or 48-well cell culture plates
-
Reagents for viral quantification (e.g., for RT-qPCR or plaque assay)
Procedure:
-
Compound-Virus Incubation:
-
Prepare different concentrations of this compound in serum-free medium.
-
Mix a known amount of SARS-CoV-2 virus with each compound concentration. A typical multiplicity of infection (MOI) for subsequent infection would be pre-determined.
-
Include a virus-only control (no compound).
-
Incubate the virus-compound mixtures for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Infection of Caco-2 Cells:
-
Seed Caco-2 cells in a suitable plate format (e.g., 24-well) and grow to confluency.
-
After the incubation period, dilute the virus-compound mixtures to a non-toxic concentration of the compound and use this to infect the Caco-2 cell monolayers.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Post-Infection Culture and Analysis:
-
Remove the inoculum and wash the cells with PBS to remove any remaining unbound virus and compound.
-
Add fresh complete medium to the cells.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant to quantify the amount of progeny virus produced using RT-qPCR or a plaque assay.
-
-
Data Analysis:
-
Determine the reduction in viral titer for each compound concentration compared to the virus-only control.
-
Calculate the IC50 for viral inactivation by plotting the percentage of inhibition against the compound concentration.
-
Visualizations: Mechanism and Workflow
Proposed Mechanism of Action of this compound
The primary proposed mechanism of action for this compound is the disruption of lipid membranes. This is thought to occur through its "molecular tweezer" structure, which interacts with and destabilizes the viral envelope and potentially the host cell membrane.
Caption: Proposed mechanism of this compound.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the logical flow of the cytotoxicity study in Caco-2 cells.
Caption: Workflow for determining the CC50 in Caco-2 cells.
References
SARS-CoV-2-IN-29 disodium IC50 and EC50 values against different viral strains
An In-Depth Technical Guide on the Antiviral Activity of SARS-CoV-2-IN-23 Disodium (B8443419)
This technical guide provides a comprehensive overview of the in vitro antiviral activity of SARS-CoV-2-IN-23 disodium, a two-armed diphosphate (B83284) ester that functions as a molecular tweezer. The document is intended for researchers, scientists, and drug development professionals, detailing its inhibitory and effective concentrations, the experimental protocols for these measurements, and its proposed mechanism of action.
Data Presentation: Inhibitory and Cytotoxic Concentrations
The antiviral efficacy and cytotoxicity of SARS-CoV-2-IN-23 disodium have been evaluated, with the key quantitative data summarized in the table below. These values are crucial for assessing the compound's potential as an antiviral therapeutic.
| Parameter | Target/Assay | Value (μM) | Cell Line | Reference |
| IC50 | SARS-CoV-2 Activity | 8.2 | Caco-2 | [1] |
| IC50 | Spike Pseudoparticle Transduction | 2.6 | - | [1] |
| EC50 | Liposomal Membrane Disruption | 4.4 | - | [1] |
| CC50 | Cytotoxicity | 97 | Caco-2 | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the target activity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in a viability assay. Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile. For SARS-CoV-2 activity, the SI for SARS-CoV-2-IN-23 disodium is 11.8 (97 μM / 8.2 μM).
Mechanism of Action
SARS-CoV-2-IN-23 disodium is proposed to exert its antiviral effect through the disruption of the viral liposomal membrane.[1] This mechanism is distinct from many other antiviral drugs that target viral enzymes or host cell receptors. By disrupting the physical integrity of the virus, it can inactivate the virus particle before it enters the host cell.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of SARS-CoV-2-IN-23 disodium. These protocols are based on established in vitro antiviral screening assays.[2][3][4][5]
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of the compound that is toxic to the host cells.
-
Cell Line: Caco-2 cells.[1]
-
Procedure:
-
Seed Caco-2 cells in a 96-well plate at a density that allows for the formation of a confluent monolayer within 24 hours.[6][7]
-
Prepare serial dilutions of SARS-CoV-2-IN-23 disodium in cell culture medium.
-
When the cells are confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include "cells only" control wells with no compound.
-
Incubate the plate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[5]
-
The luminescence is read using a plate reader.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (SARS-CoV-2)
This assay measures the ability of the compound to inhibit viral replication.
-
Virus: SARS-CoV-2.
-
Cell Line: Caco-2 cells.[1]
-
Procedure:
-
Seed Caco-2 cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of SARS-CoV-2-IN-23 disodium.
-
In a separate plate or tube, pre-incubate the SARS-CoV-2 virus with the serial dilutions of the compound for 2 hours at 37°C.[1] This step is crucial for compounds that act by direct viral inactivation.
-
Remove the growth medium from the Caco-2 cells and infect the cells with the virus-compound mixture at a predetermined multiplicity of infection (MOI).
-
Include "virus control" wells (virus, no compound) and "cells only" wells (no virus, no compound).
-
Incubate the plate for 48 hours to allow for viral replication and the development of cytopathic effects (CPE).[1]
-
Quantify the viral activity. This can be done by measuring the extent of CPE, or by using a reporter virus and measuring the reporter signal (e.g., luciferase).[5]
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of viral activity against the compound concentration and fitting the data to a dose-response curve.
Spike Pseudoparticle Transduction Assay
This assay specifically assesses the compound's ability to inhibit the entry of the virus mediated by the spike protein.
-
Pseudoparticles: These are non-replicating viral particles that have the SARS-CoV-2 spike protein on their surface and carry a reporter gene (e.g., luciferase).
-
Procedure:
-
Seed host cells (e.g., HEK293T cells overexpressing ACE2) in a 96-well plate.
-
Prepare serial dilutions of SARS-CoV-2-IN-23 disodium.
-
Incubate the spike pseudoparticles with the diluted compound.
-
Add the pseudoparticle-compound mixture to the cells.
-
Incubate for 48-72 hours to allow for particle entry and reporter gene expression.
-
Measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
-
Data Analysis: The IC50 for the inhibition of pseudoparticle transduction is calculated from the dose-response curve of the reporter signal versus the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of SARS-CoV-2-IN-23 disodium.
Caption: Experimental workflow for determining the IC50 value of SARS-CoV-2-IN-23 disodium.
Caption: Proposed mechanism of action: liposomal membrane disruption by SARS-CoV-2-IN-23 disodium.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 4. biorxiv.org [biorxiv.org]
- 5. protocols.io [protocols.io]
- 6. rcb.res.in [rcb.res.in]
- 7. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
Technical Guide: Early Research Findings on a SARS-CoV-2 Inhibitor
Disclaimer: Initial searches for the compound "SARS-CoV-2-IN-29 disodium" did not yield any publicly available research data. To fulfill the structural and content requirements of your request, this guide has been prepared using early preclinical data for Remdesivir (B604916) (GS-5734) , a well-documented antiviral agent, as a representative example. All data and protocols presented herein pertain to Remdesivir.
This technical guide provides an in-depth overview of the foundational preclinical research on the efficacy of Remdesivir against SARS-CoV-2. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at early in vitro data, experimental methodologies, and the compound's mechanism of action.
Quantitative In Vitro Efficacy Data
The initial efficacy of Remdesivir was quantified through various in vitro studies, which consistently demonstrated potent activity against SARS-CoV-2. The data below is compiled from early studies using different cell lines and assay endpoints.[1] Lower IC50 and EC50 values are indicative of higher antiviral potency.
| Metric | Value (µM) | Virus Strain | Cell Line | Assay Type | Reference |
| IC50 | 0.77 | BetaCoV/Wuhan/WIV04/2019 | Vero E6 | qRT-PCR | [2][3] |
| IC90 | 1.76 | BetaCoV/Wuhan/WIV04/2019 | Vero E6 | qRT-PCR | [2][3] |
| EC50 | 0.77 | SARS-CoV-2 | Vero E6 | - | [4] |
| EC50 | 0.069* | SARS-CoV | HAE | - | [4] |
| CC50 | >100 | - | Vero E6 | - | [3][4] |
| SI | >129.87 | - | Vero E6 | - | [4] |
Note: This value is for the active triphosphate metabolite (GS-441524) against SARS-CoV in Human Airway Epithelial (HAE) cells. Abbreviations: IC50: Half-maximal inhibitory concentration. IC90: 90% inhibitory concentration. EC50: Half-maximal effective concentration. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/IC50).
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of preclinical efficacy studies. The following protocol outlines a typical method used in early research to determine the effective concentration of an antiviral compound against SARS-CoV-2 in a cell culture model.[1]
In Vitro Antiviral Activity Assay (CPE Inhibition Method)
This protocol is a representative method for evaluating antiviral activity by measuring the inhibition of the virus-induced cytopathic effect (CPE).[4][5][6]
Objective: To determine the 50% effective concentration (EC50) of a test compound against SARS-CoV-2 in a susceptible cell line.
Materials:
-
Cell Line: Vero E6 cells (African green monkey kidney epithelial cells).
-
Virus: SARS-CoV-2, low passage isolate (e.g., 2019-nCoV/USA-WA1/2020).
-
Test Compound: Remdesivir, dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Equipment: 96-well cell culture plates, biosafety cabinet (BSL-3), CO2 incubator, inverted microscope.
Methodology:
-
Cell Seeding:
-
Compound Preparation:
-
A stock solution of Remdesivir is prepared.
-
On the day of the experiment, serial dilutions of the compound are prepared in culture medium. A typical protocol may use 2-fold or 10-fold serial dilutions (e.g., from 100 µM to 0.001 µM).[4]
-
-
Virus Infection and Treatment:
-
All infection procedures are conducted in a BSL-3 facility.
-
The culture medium is removed from the 96-well plates containing the cell monolayers.
-
Cells are infected with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for instance, 0.05.
-
Simultaneously, the prepared serial dilutions of Remdesivir are added to the respective wells.
-
Control wells are included: "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).[5]
-
-
Incubation:
-
Endpoint Measurement and Data Analysis:
-
After the incubation period, the level of CPE in each well is scored by microscopic observation.
-
Alternatively, cell viability can be quantified using a colorimetric assay (e.g., Crystal Violet or Neutral Red staining), where living, adherent cells retain the stain.[5][7]
-
The absorbance is read using a plate reader.
-
The 50% effective concentration (EC50) is calculated by determining the compound concentration that inhibits the virus-induced CPE by 50% compared to the virus control. This is typically done using regression analysis software (e.g., GraphPad Prism).[4]
-
Mandatory Visualizations
Mechanism of Action
Remdesivir is a prodrug designed to efficiently enter host cells before being converted into its pharmacologically active form.[1] Its antiviral activity stems from its ability to act as a direct-acting antiviral that targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the SARS-CoV-2 genome.[8][9] The active triphosphate form of Remdesivir (RDV-TP) mimics the natural ATP nucleotide, allowing it to be incorporated into the nascent viral RNA strand.[10] This incorporation ultimately leads to delayed chain termination, halting RNA synthesis and preventing the virus from producing new copies of itself.[9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the preclinical discovery and development of remdesivir for the treatment of coronavirus disease 2019 (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 5. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 6. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 7. journals.asm.org [journals.asm.org]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of SARS-CoV-2-IN-29 disodium
An in-depth analysis of available data on SARS-CoV-2-IN-29 disodium (B8443419) reveals its potential as a broad-spectrum antiviral agent. This technical guide synthesizes the current understanding of its mechanism of action, therapeutic targets, and the experimental basis for these findings, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
SARS-CoV-2-IN-29 disodium is identified as a two-armed diphosphate (B83284) ester that functions as a "molecular tweezer".[1] Its primary mode of action is the disruption of lipid membranes, a critical component of enveloped viruses like SARS-CoV-2. This direct physical mechanism of viral inactivation suggests a high barrier to the development of viral resistance.
Therapeutic Targets
The principal therapeutic target of this compound is the viral envelope . By disrupting the integrity of this lipid membrane, the compound effectively neutralizes the virus, preventing its entry into host cells. This mechanism is not specific to SARS-CoV-2, as evidenced by its activity against other enveloped viruses such as Influenza A virus (IAV), Measles virus (MeV), and Herpes Simplex Virus-1 (HSV-1).[1]
The therapeutic potential of this compound can be summarized as follows:
-
Direct Viral Inactivation: The compound physically damages the viral envelope, leading to the loss of infectivity.
-
Inhibition of Viral Entry: By compromising the viral membrane, it prevents the initial stages of the viral life cycle, including attachment and fusion with the host cell membrane.
Quantitative Data Summary
The antiviral and cytotoxic properties of this compound have been quantified in several key studies. The following table summarizes the available data for easy comparison.
| Parameter | Value | Description | Reference |
| IC50 (SARS-CoV-2 activity) | 1.5 µM | The concentration at which the compound inhibits 50% of SARS-CoV-2 activity. | [1] |
| IC50 (Spike pseudoparticle transduction) | 1.6 µM | The concentration at which the compound inhibits 50% of spike protein-mediated viral entry. | [1] |
| EC50 (Liposomal membrane disruption) | 3.0 µM | The concentration at which the compound achieves 50% of its maximum effect in disrupting liposomal membranes. | [1] |
| CC50 (Caco-2 cells) | 77.4 µM | The concentration at which the compound causes a 50% reduction in the viability of Caco-2 cells, indicating its cytotoxicity. | [1] |
| IC50 (Influenza A virus, IAV) | 2.1 µM | The concentration at which the compound inhibits 50% of Influenza A virus activity. | [1] |
| IC50 (Measles virus, MeV) | 2.1 µM | The concentration at which the compound inhibits 50% of Measles virus activity. | [1] |
| IC50 (Herpes Simplex Virus-1, HSV-1) | 1.8 µM | The concentration at which the compound inhibits 50% of Herpes Simplex Virus-1 activity. | [1] |
Experimental Protocols
While the specific, detailed experimental protocols for this compound are proprietary to the primary research, the following are generalized methodologies typically employed for the key experiments cited:
Antiviral Activity Assay (IC50 Determination)
-
Cell Culture: Caco-2 cells (or other susceptible cell lines) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Infection: Cells are pre-incubated with the diluted compound for a specified period (e.g., 2 hours) before being infected with a known titer of SARS-CoV-2. Alternatively, the virus can be pre-incubated with the compound before being added to the cells.
-
Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Activity: The extent of viral infection is quantified using methods such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed in the cell monolayer.
-
RT-qPCR: Measuring the amount of viral RNA in the cell supernatant.
-
Immunofluorescence: Staining for viral antigens within the cells.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a virus-only control. The IC50 value is determined by fitting the data to a dose-response curve.
Spike Pseudoparticle Transduction Assay (IC50 Determination)
-
Pseudoparticle Production: Lentiviral or other viral vectors are engineered to express the SARS-CoV-2 spike protein on their surface and to carry a reporter gene (e.g., luciferase or GFP).
-
Cell Culture: Host cells expressing the ACE2 receptor (e.g., HEK293T-ACE2) are seeded in 96-well plates.
-
Transduction: The pseudoparticles are pre-incubated with serially diluted this compound and then added to the cells.
-
Incubation: The cells are incubated for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Quantification of Transduction: The reporter gene expression is measured (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: The percentage of inhibition of transduction is calculated for each compound concentration, and the IC50 is determined.
Liposomal Membrane Disruption Assay (EC50 Determination)
-
Liposome Preparation: Liposomes encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration are prepared.
-
Compound Incubation: The liposomes are incubated with various concentrations of this compound.
-
Fluorescence Measurement: If the compound disrupts the liposomal membrane, the encapsulated dye is released, leading to a decrease in self-quenching and an increase in fluorescence. The fluorescence intensity is measured over time.
-
Data Analysis: The percentage of dye release (indicative of membrane disruption) is calculated for each compound concentration. The EC50 value is determined from the dose-response curve.
Cytotoxicity Assay (CC50 Determination)
-
Cell Culture: Caco-2 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as:
-
MTT Assay: Measures the metabolic activity of the cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
-
Data Analysis: The percentage of cell viability is calculated relative to an untreated control. The CC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathways and Mechanism of Action
The primary mechanism of this compound is direct membrane disruption, a physical process rather than an interaction with a specific signaling pathway. The following diagram illustrates this proposed mechanism of action.
Caption: Mechanism of this compound viral inactivation.
References
Methodological & Application
experimental protocol for SARS-CoV-2-IN-29 disodium antiviral assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for evaluating the antiviral activity of SARS-CoV-2-IN-29 disodium (B8443419) against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The protocols for a pseudovirus neutralization assay and a cytotoxicity assay are outlined below, based on the methodologies used in the evaluation of this compound.
Mechanism of Action
SARS-CoV-2-IN-29 disodium is a supramolecular agent, described as a molecular tweezer, designed to interact with and disrupt the lipid envelope of viruses. This mechanism leads to a loss of viral integrity and infectivity. The compound, a two-armed diphosphate (B83284) ester, has demonstrated inhibitory activity against SARS-CoV-2 by inducing the disruption of the liposomal membrane.
Quantitative Data Summary
The antiviral and cytotoxic activities of this compound have been quantified using in vitro assays. The key parameters are summarized in the table below.
| Parameter | Value | Assay Type | Cell Line |
| IC50 | 1.5 µM | SARS-CoV-2 Activity | Caco-2 |
| IC50 | 1.6 µM | Spike Pseudoparticle Transduction | - |
| CC50 | 77.4 µM | Cytotoxicity | Caco-2 |
| EC50 | 3.0 µM | Liposomal Membrane Disruption | - |
| Table 1: Summary of in vitro efficacy and cytotoxicity data for this compound. |
Experimental Protocols
Cell Culture
Cell Line: Caco-2 (human colorectal adenocarcinoma cells)
Culture Medium:
-
Eagle's Minimum Essential Medium (MEM)
-
20% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
1% Sodium Pyruvate
Culture Conditions:
-
Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
For passaging, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using a 0.25% (w/v) Trypsin-EDTA solution.
-
Resuspend the detached cells in fresh medium and seed into new flasks at the desired density.
SARS-CoV-2 Spike Pseudoparticle Transduction Assay (Antiviral Activity)
This assay evaluates the ability of this compound to inhibit the entry of pseudotyped lentiviral particles carrying the SARS-CoV-2 spike protein into host cells.
Materials:
-
HEK293T cells stably expressing human ACE2 (hACE2-HEK293T).
-
SARS-CoV-2 pseudovirus particles (e.g., lentiviral particles expressing a reporter gene like luciferase or GFP and pseudotyped with the SARS-CoV-2 spike protein).
-
This compound, serially diluted.
-
96-well plates.
-
Luciferase assay reagent.
Protocol:
-
Seed hACE2-HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium.
-
In a separate plate, mix the diluted compound with the SARS-CoV-2 pseudovirus suspension.
-
Incubate the compound-virus mixture at room temperature for 1 hour.
-
Remove the culture medium from the hACE2-HEK293T cells and add the compound-virus mixture to the wells.
-
Incubate the plates for 48-72 hours at 37°C.
-
Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
-
The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve using a suitable software.
Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Caco-2 cells.
-
This compound, serially diluted.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Protocol:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the diluted compound to the wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Visualizations
Workflow for determining the antiviral activity and cytotoxicity of this compound.
Disclaimer: This protocol is intended for research use only by trained professionals. All work with live viruses or pseudoviruses should be conducted in accordance with institutional and national safety guidelines in appropriate biosafety level facilities.
Application Notes and Protocols for SARS-CoV-2-IN-29 Disodium in a Plaque Reduction Assay
Disclaimer: Information regarding a compound specifically named "SARS-CoV-2-IN-29 disodium" is not available in the public domain or scientific literature based on the conducted search. The following application note and protocol are provided as a detailed, representative guide for the evaluation of a hypothetical or novel antiviral compound, herein referred to as SARS-CoV-2-IN-29 disodium (B8443419), using a standard SARS-CoV-2 plaque reduction assay. The proposed mechanism of action and any quantitative data are illustrative.
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, necessitates the development of effective antiviral therapeutics. The plaque reduction assay is a gold-standard method for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for utilizing this compound in a plaque reduction neutralization test (PRNT) to determine its inhibitory effect on SARS-CoV-2 infectivity in cell culture.
This compound is a hypothetical small molecule inhibitor designed to block the entry of SARS-CoV-2 into host cells. It is postulated to act by interfering with the interaction between the viral spike (S) protein and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor.
Data Presentation
The antiviral activity of this compound is quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of the compound that reduces the number of viral plaques by 50%. The following table summarizes representative quantitative data for this compound against a wild-type SARS-CoV-2 strain.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Wild-Type | Vero E6 | 1.5 | >100 | >66.7 |
| Remdesivir (Control) | Wild-Type | Vero E6 | 0.77 | >10 | >13.0 |
Note: The above data is illustrative. CC50 (50% cytotoxic concentration) should be determined in parallel to assess the compound's toxicity to the host cells.
Experimental Protocols
Materials and Reagents
-
Compound: this compound, stock solution prepared in an appropriate solvent (e.g., DMSO or water).
-
Cells: Vero E6 cells (ATCC CRL-1586) are commonly used due to their high susceptibility to SARS-CoV-2 infection.
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) at a known titer (PFU/mL). All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) (Growth Medium).
-
DMEM supplemented with 2% FBS and 1% penicillin-streptomycin (Infection Medium).
-
Phosphate-Buffered Saline (PBS).
-
-
Overlay: 2% Methylcellulose or Avicel in 2X Minimum Essential Medium (MEM).
-
Fixation and Staining:
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Crystal Violet solution in 20% ethanol (B145695) for staining.
-
-
Equipment:
-
6-well or 12-well cell culture plates.
-
Biosafety cabinet.
-
CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Protocol for Plaque Reduction Assay
-
Cell Seeding:
-
One day prior to infection, seed Vero E6 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Dilution Preparation:
-
Prepare a series of 2-fold dilutions of this compound in infection medium. The concentration range should bracket the expected EC50. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
-
Virus Dilution and Neutralization:
-
Dilute the SARS-CoV-2 stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
In a separate plate or tubes, mix equal volumes of the diluted virus with each compound dilution.
-
Incubate the virus-compound mixture for 1 hour at 37°C to allow for neutralization.
-
-
Cell Infection:
-
Aspirate the growth medium from the confluent Vero E6 cell monolayers.
-
Wash the cells once with PBS.
-
Inoculate the cells with the virus-compound mixtures.
-
Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay Application:
-
After the incubation period, aspirate the inoculum.
-
Gently add 2 mL (for a 6-well plate) of the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.
-
-
Fixation and Staining:
-
After incubation, fix the cells by adding 4% PFA to each well and incubating for at least 1 hour at room temperature.
-
Carefully remove the overlay and the fixative.
-
Stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis (e.g., dose-response-inhibition model in GraphPad Prism).
-
Visualizations
Signaling Pathway of SARS-CoV-2 Entry and Inhibition
Application Notes and Protocols for Determining the In Vitro Efficacy of SARS-CoV-2-IN-29 Disodium via Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of new SARS-CoV-2 variants underscores the urgent and continued need for the discovery and development of effective antiviral therapeutics. A critical step in the preclinical evaluation of novel antiviral candidates is the determination of their efficacy in a cell-based assay. This document provides a detailed protocol for assessing the cell viability and antiviral activity of a test compound, SARS-CoV-2-IN-29 disodium (B8443419), against SARS-CoV-2. The protocol is designed to be a comprehensive guide for researchers, outlining the necessary steps for cytotoxicity assessment, antiviral efficacy determination, and data analysis.
Data Presentation
The following table summarizes the key quantitative data obtained from the cell viability and antiviral assays. This format allows for a clear and direct comparison of the cytotoxic and antiviral properties of the test compound.
| Compound | Cell Line | CC50 (µM)¹ | EC50 (µM)² | Selectivity Index (SI)³ |
| SARS-CoV-2-IN-29 disodium | Vero E6 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | Calu-3 | [Insert Value] | [Insert Value] | [Insert Value] |
| Remdesivir (Control) | Vero E6 | [Insert Value] | [Insert Value] | [Insert Value] |
| Remdesivir (Control) | Calu-3 | [Insert Value] | [Insert Value] | [Insert Value] |
¹CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. ²EC50 (50% Effective Concentration): The concentration of the compound that inhibits the viral cytopathic effect (CPE) by 50%. ³Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI value indicates a more favorable safety and efficacy profile.
Experimental Protocols
This section details the methodologies for the cytotoxicity and antiviral cell viability assays. All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.
I. Cytotoxicity Assay Protocol (CC50 Determination)
This protocol determines the concentration of this compound that is toxic to the host cells.
A. Materials:
-
Cell Lines: Vero E6 (ATCC CRL-1586) or Calu-3 (ATCC HTB-55). Other susceptible cell lines like A549-ACE2 or Caco-2 can also be used.[1][2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. For infections, a lower concentration of FBS (2%) is often used.[3]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO or water).
-
Control Compound: A compound with known cytotoxicity (e.g., doxorubicin).
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or a commercial reagent like CellTiter-Glo®.
-
Plates: 96-well, clear-bottom, sterile cell culture plates.
-
Equipment: CO2 incubator (37°C, 5% CO2), multichannel pipette, plate reader.
B. Procedure:
-
Cell Seeding: Seed the selected cell line into a 96-well plate at a density of 1 x 10⁴ to 4 x 10⁴ cells per well in 100 µL of culture medium.[1] Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test is from 0.1 µM to 100 µM.[1]
-
Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and cells treated with the solvent (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For other commercial assays: Follow the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.
II. Antiviral Cell Viability Assay Protocol (EC50 Determination)
This protocol measures the ability of this compound to protect cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.
A. Materials:
-
All materials from the Cytotoxicity Assay Protocol.
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020 or a prevalent variant). The virus stock titer must be predetermined by a plaque assay or TCID50 assay.
-
Control Antiviral: Remdesivir or another compound with known anti-SARS-CoV-2 activity.
B. Procedure:
-
Cell Seeding: Seed the selected cell line into two identical 96-well plates as described in the cytotoxicity protocol and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound and the control antiviral in culture medium with 2% FBS.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add 50 µL of the diluted compounds to the wells.
-
Add 50 µL of SARS-CoV-2 diluted in culture medium to achieve a multiplicity of infection (MOI) of 0.01 to 0.1.[4]
-
Include the following controls:
-
Virus Control: Cells infected with the virus but without any compound.
-
Cell Control: Cells with medium but no virus and no compound.
-
Vehicle Control: Cells infected with the virus and treated with the compound solvent.
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until the virus control wells show significant CPE.[1]
-
Cell Viability Measurement: Assess cell viability using the same method as in the cytotoxicity assay (e.g., MTT).
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration using the following formula: % CPE Reduction = [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100
-
Plot the percentage of CPE reduction against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Visualization of Pathways and Workflows
SARS-CoV-2 Entry and Replication Pathway
The following diagram illustrates the key steps in the SARS-CoV-2 lifecycle, which are potential targets for antiviral drugs.
A simplified diagram of the SARS-CoV-2 lifecycle.
Experimental Workflow for Antiviral Assay
This diagram outlines the sequential steps of the cell-based antiviral assay.
A step-by-step workflow for the antiviral assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecdc.europa.eu [ecdc.europa.eu]
- 4. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SARS-CoV-2-IN-29 Disodium Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SARS-CoV-2-IN-29 disodium (B8443419) is a novel, two-armed diphosphate (B83284) ester belonging to a class of molecular tweezers with demonstrated antiviral activity against SARS-CoV-2 and other enveloped viruses.[1] Its mechanism of action involves the disruption of the viral membrane, a critical step for viral entry and replication.[1] Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for the preparation, storage, and handling of SARS-CoV-2-IN-29 disodium stock solutions for use in cell-based assays.
Chemical Properties and In Vitro Activity
This compound has shown potent antiviral efficacy in various in vitro models. The key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line | Reference |
| IC50 (SARS-CoV-2 activity) | 1.5 µM | Caco-2 | [1] |
| IC50 (Spike pseudoparticle transduction) | 1.6 µM | Not Specified | [1] |
| CC50 (Cytotoxicity) | 77.4 µM | Caco-2 | [1] |
| EC50 (Liposomal membrane disruption) | 3.0 µM | N/A | [1] |
| IC50 (Influenza A virus, IAV) | 2.1 µM | Not Specified | [1] |
| IC50 (Measles virus, MeV) | 2.1 µM | Not Specified | [1] |
| IC50 (Herpes simplex virus, HSV-1) | 1.8 µM | Not Specified | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). As a diphosphate ester, this compound is expected to have low solubility in aqueous solutions but should be soluble in organic solvents like DMSO.[2]
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 9.11 mg of the compound (Molecular Weight: 910.88 g/mol ).
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for cell-based antiviral assays. The example provided is for treating Caco-2 cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, EMEM)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µM in a 100 µL final well volume, add 0.1 µL of the 10 mM stock solution to 99.9 µL of cell culture medium.
-
It is recommended to perform an intermediate dilution step to ensure accuracy. For instance, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in the final assay plate.
-
-
Application to Cells: Add the prepared working solutions to the cell culture plates containing the cells. Ensure proper mixing.
-
Incubation: Incubate the cells for the desired period as per the experimental design (e.g., 2 hours for viral inactivation studies).[1]
Visualizations
References
Application Notes and Protocols for SARS-CoV-2-IN-29 Disodium in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ongoing threat of coronavirus disease 2019 (COVID-19) and the emergence of new SARS-CoV-2 variants necessitate the development of novel antiviral therapeutics. SARS-CoV-2-IN-29 disodium (B8443419) is a unique antiviral compound, described as a two-armed diphosphate (B83284) ester with a benzene (B151609) system, acting as molecular tweezers.[1] This compound has demonstrated potent in vitro activity against SARS-CoV-2 by inducing liposomal membrane disruption.[1] Its mechanism of action, targeting the viral envelope, makes it a promising candidate for high-throughput screening (HTS) campaigns aimed at identifying new anti-coronaviral agents.
These application notes provide a comprehensive overview of the application of SARS-CoV-2-IN-29 disodium in HTS, including its quantitative antiviral activity, a proposed HTS protocol based on a pseudotyped virus entry assay, and relevant signaling pathway diagrams.
Quantitative Data Summary
The antiviral activity of this compound has been characterized by several key parameters. The following table summarizes the available quantitative data for easy comparison.
| Parameter | Value | Cell Line / System | Description | Reference |
| IC50 (SARS-CoV-2 activity) | 1.5 µM | Caco-2 | Half-maximal inhibitory concentration against live SARS-CoV-2 infection. | [1] |
| IC50 (Spike pseudoparticle transduction) | 1.6 µM | - | Half-maximal inhibitory concentration against the entry of particles pseudotyped with the SARS-CoV-2 spike protein.[1] | [1] |
| EC50 (Liposomal membrane disruption) | 3.0 µM | Liposomes | Half-maximal effective concentration for inducing disruption of liposomal membranes.[1] | [1] |
| CC50 (Cytotoxicity) | 77.4 µM | Caco-2 | Half-maximal cytotoxic concentration, indicating the concentration at which the compound induces 50% cell death.[1] | [1] |
| Selectivity Index (SI) | >50 | - | Calculated as CC50/IC50, a measure of the compound's therapeutic window. |
Proposed Mechanism of Action and Signaling Pathway
This compound is proposed to act by directly targeting and disrupting the integrity of the viral envelope. This mechanism is distinct from many other antivirals that target viral enzymes like the main protease (Mpro) or papain-like protease (PLpro).[2][3] The disruption of the lipid membrane of the virus can prevent its entry into host cells. The entry of SARS-CoV-2 into host cells is a critical first step in its lifecycle, primarily mediated by the spike (S) protein binding to the ACE2 receptor on the host cell surface, followed by proteolytic cleavage of the S protein by host proteases like TMPRSS2, which facilitates membrane fusion.[4][5][6] By disrupting the viral membrane, this compound can inhibit this process.
Caption: SARS-CoV-2 entry pathway and the proposed inhibitory action of this compound.
Experimental Protocols for High-Throughput Screening
Given that this compound inhibits viral entry, a pseudotyped virus entry assay is a highly suitable platform for high-throughput screening.[7] This assay is safer than working with live SARS-CoV-2 as it uses non-replicating viral particles and can be performed in a BSL-2 laboratory. The protocol below is a proposed workflow for screening compound libraries for inhibitors of SARS-CoV-2 entry, using this compound as a positive control.
High-Throughput Pseudotyped Virus Entry Assay
Objective: To identify small molecule inhibitors of SARS-CoV-2 spike-mediated viral entry.
Principle: Lentiviral or retroviral particles are produced that lack their native envelope protein but are "pseudotyped" with the SARS-CoV-2 spike protein. These particles carry a reporter gene, such as luciferase or GFP. When these pseudoparticles infect host cells expressing the ACE2 receptor, the reporter gene is expressed, producing a measurable signal. Inhibitors of viral entry will block this process and reduce the reporter signal.
Materials:
-
Cell Line: HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).
-
Pseudotyped Particles: Lentiviral particles pseudotyped with SARS-CoV-2 Spike protein and carrying a luciferase reporter gene.
-
Compound Library: Small molecule library dissolved in DMSO.
-
Positive Control: this compound.
-
Negative Control: DMSO.
-
Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Polybrene, Luciferase assay reagent (e.g., Bright-Glo™).
-
Equipment: 384-well white, clear-bottom tissue culture plates, automated liquid handler, plate reader with luminescence detection capabilities.
Workflow Diagram:
Caption: High-throughput screening workflow for identifying SARS-CoV-2 entry inhibitors.
Detailed Protocol:
-
Cell Seeding:
-
On day 1, seed HEK293T-hACE2 cells into 384-well white, clear-bottom plates at a density of 1 x 10^4 cells per well in 40 µL of complete DMEM (10% FBS, 1% Pen-Strep).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
On day 2, use an automated liquid handler to dispense 100 nL of compounds from the library (typically at a stock concentration of 10 mM in DMSO) to the appropriate wells for a final concentration of 10 µM.
-
Dispense 100 nL of this compound (e.g., 1 mM stock for a final concentration of 1 µM) to the positive control wells.
-
Dispense 100 nL of DMSO to the negative control wells.
-
Incubate the plates for 1 hour at 37°C.
-
-
Pseudovirus Infection:
-
Thaw the SARS-CoV-2 pseudotyped particles on ice.
-
Dilute the pseudoparticles in complete DMEM containing polybrene (final concentration 4-8 µg/mL) to a predetermined optimal concentration (determined by titration to give a high signal-to-background ratio).
-
Add 10 µL of the diluted pseudoparticles to each well.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Reading:
-
On day 4 or 5, equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Signal_compound: Luminescence from wells with test compound.
-
Signal_DMSO: Average luminescence from negative control (DMSO) wells.
-
Signal_background: Average luminescence from wells with cells only (no virus).
-
-
Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_DMSO + SD_control)) / |Mean_DMSO - Mean_control|
-
A Z'-factor > 0.5 indicates a robust assay suitable for HTS.
-
-
Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
-
Confirmed hits should be further characterized through dose-response curves to determine their IC50 values and cytotoxicity assays to assess their selectivity index.
Conclusion
This compound represents a promising antiviral candidate with a distinct mechanism of action targeting the viral envelope. The provided data and protocols offer a framework for utilizing this compound as a tool in high-throughput screening campaigns to discover and develop novel inhibitors of SARS-CoV-2 entry. The pseudotyped virus entry assay is a robust, safe, and efficient method for such large-scale screening efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Virtual high throughput screening: Potential inhibitors for SARS-CoV-2 PLPRO and 3CLPRO proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. Coronavirus - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of SARS-CoV-2-IN-29 Disodium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, enters host cells through a process involving the binding of its spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor, followed by membrane fusion. This fusion can occur either at the plasma membrane or within the endosomal compartment, facilitated by host proteases such as TMPRSS2 or cathepsins. SARS-CoV-2-IN-29 disodium (B8443419) is a novel antiviral candidate with a proposed mechanism of action involving the disruption of liposomal membranes.[1] This suggests that it may interfere with the viral envelope or the host cell membrane, thereby preventing viral entry. In vitro studies have demonstrated its antiviral activity against SARS-CoV-2 with an IC50 of 1.5 µM and its ability to induce liposomal membrane disruption with an EC50 of 3.0 µM.[1]
These application notes provide a detailed framework for the in vivo evaluation of SARS-CoV-2-IN-29 disodium in a Syrian hamster model, a well-established model for studying COVID-19 pathogenesis that recapitulates many features of the human disease.
Preclinical In Vivo Experimental Design
Animal Model Selection
The Syrian hamster (Mesocricetus auratus) is the recommended model due to its high susceptibility to SARS-CoV-2 infection, which results in robust viral replication in the respiratory tract, significant weight loss, and lung pathology similar to that observed in human COVID-19 patients.
Experimental Groups and Dosing
A therapeutic efficacy study design is proposed to evaluate the potential of this compound to treat an established infection.
| Group | Treatment | No. of Animals (n) | Rationale |
| 1 | Vehicle Control (e.g., PBS) | 10 | To establish the baseline disease course in the absence of treatment. |
| 2 | This compound (Low Dose) | 10 | To assess the efficacy of a lower therapeutic dose. |
| 3 | This compound (High Dose) | 10 | To assess the efficacy of a higher therapeutic dose and establish a dose-response relationship. |
| 4 | Positive Control (e.g., Remdesivir) | 10 | To benchmark the efficacy of the test compound against a known antiviral. |
| 5 | Uninfected Control | 5 | To provide baseline data for healthy, uninfected animals. |
Note: The specific doses for this compound should be determined based on prior pharmacokinetic and toxicology studies. Dosing should be initiated post-infection (e.g., 4-12 hours) to model a therapeutic scenario.
Key Outcome Measures
| Parameter | Method | Time Points (Days Post-Infection) |
| Body Weight | Daily weighing | 0-14 |
| Clinical Signs | Daily scoring (e.g., ruffled fur, hunched posture, labored breathing) | 0-14 |
| Viral Load (Lungs and Nasal Turbinates) | RT-qPCR | 2, 4, 7 |
| Lung Histopathology | H&E Staining, Immunohistochemistry for SARS-CoV-2 antigen | 4, 7 |
| Inflammatory Cytokines in BAL Fluid | Multiplex Immunoassay (e.g., Luminex) or ELISA | 4, 7 |
Experimental Protocols
SARS-CoV-2 Intranasal Inoculation in Syrian Hamsters
-
Animal Preparation: Anesthetize hamsters using isoflurane.
-
Inoculum Preparation: Dilute the SARS-CoV-2 virus stock (e.g., USA-WA1/2020 strain) in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^4 to 10^5 Plaque Forming Units - PFU).
-
Inoculation: While holding the hamster in a supine position, gently instill 50 µL of the viral inoculum into each nostril for a total volume of 100 µL.[2][3]
-
Monitoring: Monitor the animals for recovery from anesthesia.
Bronchoalveolar Lavage (BAL) Fluid Collection
-
Euthanasia and Tracheal Exposure: Humanely euthanize the hamster and surgically expose the trachea.
-
Catheter Insertion: Make a small incision in the trachea and insert a sterile catheter.
-
Lavage: Instill a small volume of cold, sterile PBS (e.g., 0.5-1.0 mL) into the lungs via the catheter.
-
Fluid Aspiration: Gently aspirate the fluid back into the syringe. The recovered volume will be less than the instilled volume.
-
Sample Processing: Centrifuge the collected BAL fluid to pellet the cells. The supernatant can be stored at -80°C for cytokine analysis.
Quantification of Viral Load by RT-qPCR
-
Tissue Homogenization: Homogenize lung and nasal turbinate tissues in a suitable lysis buffer.
-
RNA Extraction: Extract viral RNA from the tissue homogenates using a commercial RNA extraction kit.
-
RT-qPCR: Perform one-step real-time reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., N or E gene).
-
Quantification: Use a standard curve of a known quantity of viral RNA to quantify the viral copy number per gram of tissue.[4][5]
Lung Histopathology
-
Tissue Fixation: Following euthanasia, perfuse the lungs with 10% neutral buffered formalin.
-
Tissue Processing: Embed the fixed lung lobes in paraffin (B1166041) and section them.
-
Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.
-
Immunohistochemistry (IHC): Perform IHC using an antibody against the SARS-CoV-2 nucleocapsid (N) protein to detect the presence of viral antigen in the lung tissue.
-
Pathology Scoring: A veterinary pathologist should score the lung sections for lesions such as interstitial pneumonia, inflammation, and alveolar damage.[6][7][8]
Cytokine Analysis in BAL Fluid
-
Sample Preparation: Thaw the BAL fluid supernatant on ice.
-
Multiplex Immunoassay: Use a commercially available multiplex immunoassay kit (e.g., Luminex) for the simultaneous quantification of multiple cytokines and chemokines (e.g., IL-6, TNF-α, IL-1β, CXCL10, CCL2).
-
Data Analysis: Analyze the data according to the manufacturer's instructions to determine the concentration of each cytokine in the BAL fluid.
Visualizations
Caption: SARS-CoV-2 entry pathways and the proposed mechanism of action for this compound.
Caption: In vivo experimental workflow for evaluating this compound in Syrian hamsters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. SARS-CoV-2 hijacks neutralizing dimeric IgA for nasal infection and injury in Syrian hamsters1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lung infection in orally inoculated SARS-CoV-2 hamsters | PLOS One [journals.plos.org]
- 5. SARS-CoV-2 Viral Load in the Pulmonary Compartment of Critically Ill COVID-19 Patients Correlates with Viral Serum Load and Fatal Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Liposomal Membrane Disruption by Molecular Tweezers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecular tweezers are supramolecular hosts capable of binding to specific guest molecules, including the head groups of phospholipids (B1166683) that constitute cellular and viral membranes. This interaction can lead to the disruption of the lipid bilayer, a property being explored for various therapeutic applications, such as broad-spectrum antiviral agents.[1] Accurate and reliable methods to assess the extent and mechanism of liposomal membrane disruption are crucial for the development and characterization of these molecular tweezers.
This document provides detailed application notes and protocols for three key biophysical techniques used to evaluate the interaction between molecular tweezers and liposomes: Fluorescence Spectroscopy (Calcein Leakage Assay), Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).
Mechanism of Action: Molecular Tweezers and Lipid Bilayers
Molecular tweezers typically possess a hydrophobic cavity and charged functionalities. The proposed mechanism for membrane disruption involves the binding of the tweezer to the lipid head groups of the phospholipids in the membrane. This binding event is thought to increase the surface tension of the membrane, leading to its destabilization and eventual disruption.[1] This disruption can manifest as pore formation, increased membrane permeability, or complete lysis of the liposome.
References
Application Notes and Protocols for Fluorescence-Based Assays to Measure SARS-CoV-2 Inhibitor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A critical component of the drug discovery pipeline is the development and implementation of robust assays to identify and characterize viral inhibitors. Fluorescence-based assays are a cornerstone of this effort, offering high-throughput screening capabilities, sensitivity, and quantitative measurements of inhibitor potency.[1][2][3][4][5][6][7]
This document provides detailed application notes and protocols for two common types of fluorescence-based assays relevant to the study of SARS-CoV-2 inhibitors. While the principles are broadly applicable, we will frame the discussion around the characterization of a specific antiviral candidate, SARS-CoV-2-IN-29 disodium (B8443419) . This compound is a diphosphate (B83284) ester that exhibits antiviral activity by inducing liposomal membrane disruption and inhibiting viral entry.[8] It has shown an IC50 of 1.5 µM against SARS-CoV-2 and 1.6 µM in a spike pseudoparticle transduction assay.[8]
Given its mechanism of action, a particularly relevant assay is the Pseudotyped Virus Neutralization Assay with a fluorescent reporter. Additionally, we will detail a widely used FRET-based Main Protease (Mpro/3CLpro) Assay , as Mpro is a key, highly conserved drug target for which numerous fluorescence-based screening platforms have been developed.[1][3][4][9]
Application Note 1: Pseudotyped Virus Neutralization Assay
Objective: To quantify the ability of a test compound, such as SARS-CoV-2-IN-29 disodium, to inhibit the entry of SARS-CoV-2 spike-pseudotyped viral particles into host cells using a fluorescent reporter.
Principle: This assay utilizes replication-incompetent viral particles (e.g., from VSV or lentivirus) that have been engineered to express the SARS-CoV-2 spike (S) protein on their surface. These particles also carry a reporter gene, such as Green Fluorescent Protein (GFP). When the pseudovirus infects a susceptible host cell line (e.g., HEK293T cells overexpressing the ACE2 receptor), the GFP gene is expressed, leading to a measurable fluorescent signal. An effective entry inhibitor will block the interaction between the S protein and the ACE2 receptor or subsequent membrane fusion, thereby preventing infection and reducing or eliminating GFP expression.[10] The reduction in fluorescence is directly proportional to the inhibitory activity of the compound.
Experimental Workflow: Pseudotyped Virus Neutralization
Caption: Workflow for the pseudotyped virus neutralization assay.
Protocol: Pseudotyped Virus Neutralization Assay
Materials:
-
HEK293T-ACE2 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)
-
SARS-CoV-2 spike-pseudotyped virus (with GFP reporter)
-
This compound
-
DMSO (for compound dilution)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom, clear-bottom, black-walled plates
-
Control compounds (optional, e.g., known neutralizing antibody)
Instrumentation:
-
Fluorescence plate reader with appropriate filters for GFP (e.g., Ex: 485 nm, Em: 520 nm)
-
Standard cell culture incubator (37°C, 5% CO2)
-
Biosafety cabinet (BSL-2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293T-ACE2 cells.
-
Seed 2 x 10^4 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold dilution) in growth medium to achieve the desired final concentrations for the assay. Keep the final DMSO concentration below 0.5% to avoid cytotoxicity.
-
Prepare control wells: "cells only" (no virus, no compound) for background fluorescence and "virus only" (no compound) for 100% infection control.
-
-
Virus-Compound Incubation:
-
In a separate dilution plate, mix equal volumes of the diluted compound and the pseudovirus suspension.
-
Incubate the mixture for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
-
Infection:
-
Carefully remove the medium from the seeded cells.
-
Add 100 µL of the virus-compound mixture to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Data Acquisition:
-
After incubation, measure the GFP fluorescence intensity using a fluorescence plate reader.
-
Alternatively, cells can be imaged with a fluorescence microscope to visually assess infection.
-
Data Analysis:
-
Subtract the average fluorescence of the "cells only" wells from all other readings.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = (1 - (Fluorescence_Sample / Fluorescence_VirusOnly)) * 100
-
Plot the % Inhibition against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and determine the IC50 value (the concentration at which 50% of viral entry is inhibited).
Data Presentation: Pseudotyped Virus Neutralization Assay
| Compound | Concentration (µM) | Mean Fluorescence (RFU) | % Inhibition |
| Virus Only | 0 | 55,000 | 0% |
| SARS-CoV-2-IN-29 | 0.1 | 51,200 | 6.9% |
| 0.3 | 44,500 | 19.1% | |
| 1.0 | 29,800 | 45.8% | |
| 1.6 | 27,500 | 50.0% (IC50) [8] | |
| 3.0 | 15,100 | 72.5% | |
| 10.0 | 4,500 | 91.8% | |
| Cells Only | N/A | 1,200 | 100% |
Application Note 2: FRET-Based Main Protease (Mpro/3CLpro) Assay
Objective: To measure the inhibitory activity of a test compound against the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication, using a Fluorescence Resonance Energy Transfer (FRET) based assay.
Principle: This assay uses a synthetic peptide substrate that contains the Mpro cleavage sequence flanked by a fluorophore (donor) and a quencher (acceptor) molecule.[4][5] In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence via FRET. When active Mpro is added, it cleaves the peptide, separating the fluorophore from the quencher. This separation disrupts FRET, leading to a measurable increase in fluorescence.[4][5] A compound that inhibits Mpro will prevent substrate cleavage, resulting in a low fluorescence signal. The rate of fluorescence increase is proportional to the enzyme's activity.
Mechanism of Action: Mpro Inhibition
Caption: Mpro's role in viral replication and its inhibition.
Protocol: FRET-Based Mpro Assay
Materials:
-
Recombinant SARS-CoV-2 Mpro/3CLpro enzyme
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compound (e.g., GC-376 as a positive control)
-
DMSO
-
96-well or 384-well black, low-binding plates
Instrumentation:
-
Fluorescence plate reader capable of kinetic measurements, with appropriate filters for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for Edans/Dabcyl).
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Mpro in assay buffer.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1-2%.
-
-
Assay Setup:
-
Add 50 µL of the diluted test compound or control (buffer with DMSO for 100% activity, known inhibitor for positive control) to the wells of the microplate.
-
Add 25 µL of the Mpro working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate working solution to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at 37°C.
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence intensity versus time curve.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V_Sample / V_NoInhibitor)) * 100
-
Plot the % Inhibition against the log of the compound concentration and fit the data using non-linear regression to determine the IC50 value.
Data Presentation: FRET-Based Mpro Assay
| Compound | Concentration (µM) | Reaction Velocity (RFU/min) | % Inhibition |
| No Inhibitor | 0 | 1200 | 0% |
| Test Compound A | 0.05 | 950 | 20.8% |
| 0.2 | 610 | 49.2% | |
| 0.21 | 600 | 50.0% (IC50) | |
| 1.0 | 250 | 79.2% | |
| 5.0 | 80 | 93.3% | |
| GC-376 (Control) | 5.0 | 50 | 95.8% |
| No Enzyme | N/A | 10 | 99.2% |
References
- 1. Fluorescence-Based High-Throughput Assay for Identifying SARS-CoV-2 3CLpro Inhibitors - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 2. Improved fluorescence-based assay for rapid screening and evaluation of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying the Antiviral Efficacy of SARS-CoV-2-IN-29 Disodium Using RT-qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic.[1][2] A critical aspect of combating the pandemic is the development of effective antiviral therapies. SARS-CoV-2-IN-29 disodium (B8443419) is a novel antiviral candidate described as a "molecular tweezer," a two-armed diphosphate (B83284) ester that disrupts viral liposomal membranes.[3] This compound has demonstrated inhibitory effects against SARS-CoV-2 infection and spike pseudoparticle transduction.[3] This application note provides a detailed protocol for quantifying the antiviral activity of SARS-CoV-2-IN-29 disodium against SARS-CoV-2 in cell culture using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). RT-qPCR is a highly sensitive and specific method for detecting and quantifying viral RNA, making it an ideal tool for assessing the efficacy of antiviral compounds.[1][4][5] The reduction of viral RNA in infected cells treated with a test compound is a direct indicator of its antiviral efficacy.[4][5]
Mechanism of Action: this compound
This compound is believed to exert its antiviral effect by targeting the viral envelope. As a molecular tweezer with lipid anchors, it is proposed to disrupt the integrity of the lipid membrane of enveloped viruses like SARS-CoV-2. This disruption prevents the virus from successfully entering and infecting host cells.[3]
Caption: Proposed mechanism of viral inactivation by this compound.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound. The goal of the described protocol is to independently verify this activity and determine the dose-dependent inhibition of viral replication.
| Parameter | Cell Line | Value | Reference |
| Antiviral Activity (IC₅₀) | Caco-2 | 1.5 µM | [3] |
| Spike Pseudoparticle Transduction (IC₅₀) | - | 1.6 µM | [3] |
| Liposomal Membrane Disruption (EC₅₀) | - | 3.0 µM | [3] |
| Cytotoxicity (CC₅₀) | Caco-2 | 77.4 µM | [3] |
| Selectivity Index (SI = CC₅₀/IC₅₀) | Caco-2 | 51.6 | Calculated |
Experimental Protocols
This section provides a comprehensive workflow for assessing the antiviral efficacy of this compound.
Caption: Workflow for quantifying antiviral activity using RT-qPCR.
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Use a susceptible cell line such as Caco-2 (human colon epithelial) or Vero E6 (African green monkey kidney).
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells, allowing for the interpretation of antiviral data without confounding cytotoxic effects.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (no compound) and "blank" (no cells) controls.
-
Incubation: Incubate the plate for 48 hours (or a duration matching the planned antiviral assay).
-
Viability Assessment: Use a standard cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
Protocol 3: Antiviral Assay
All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.
-
Seeding: Seed host cells in a 24-well or 48-well plate and incubate for 24 hours to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS) at 2x the final desired concentration.
-
Infection: Aspirate the culture medium. Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01-0.1 in a small volume of infection medium for 1 hour at 37°C, allowing the virus to adsorb.
-
Treatment: After the adsorption period, remove the virus inoculum. Add an equal volume of the 2x compound dilutions to the wells. Include the following controls:
-
Virus Control: Infected cells treated with vehicle (DMSO or PBS).
-
Cell Control: Uninfected, untreated cells.
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, collect the cell culture supernatant for viral RNA quantification. The supernatant can be stored at -80°C until RNA extraction.
Protocol 4: Viral RNA Extraction
-
Lysis: Use a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's protocol.
-
Extraction: Typically, 140-200 µL of the cell culture supernatant is used as the starting material.
-
Elution: Elute the purified viral RNA in 50-60 µL of RNase-free water or elution buffer.
-
Storage: Use the RNA immediately for RT-qPCR or store it at -80°C.
Protocol 5: One-Step RT-qPCR
Objective: To quantify the number of viral RNA copies in the collected samples.
-
Target Genes:
-
Viral Target: A conserved region of the SARS-CoV-2 genome, such as the RNA-dependent RNA polymerase (RdRp) gene or the Envelope (E) gene.[2][6]
-
Internal Control (Optional for supernatant): If quantifying intracellular RNA, use a host housekeeping gene like RNase P to normalize for cell number.[1][7]
-
-
Primers and Probes: Use validated primer and probe sets. An example set targeting the RdRp gene is provided below (from Institut Pasteur).[6]
| Name | Sequence (5'-3') |
| nCoV_IP4-14059Fw | GGTAACTGGTATGATTTCG |
| nCoV_IP4-14146Rv | CTGGTCAAGGTTAATATAGG |
| nCoV_IP4-14084Probe | [5']Fam-TCATACAAACCACGCCAGG-[3']BHQ-1 |
-
Standard Curve: Prepare a standard curve for absolute quantification using a commercially available synthetic SARS-CoV-2 RNA standard or in-vitro transcribed RNA.[1][2] Perform a 10-fold serial dilution of the standard (e.g., from 10⁷ to 10¹ copies/µL).
-
Reaction Setup: Prepare the RT-qPCR master mix using a one-step RT-qPCR kit (e.g., SuperScript™ III Platinum® One-Step Quantitative RT-PCR System).[6] A typical 25 µL reaction is as follows:
| Component | Volume | Final Concentration |
| 2x Reaction Mix | 12.5 µL | 1x |
| Forward Primer (10 µM) | 1.0 µL | 400 nM |
| Reverse Primer (10 µM) | 1.0 µL | 400 nM |
| Probe (10 µM) | 0.5 µL | 200 nM |
| RT/Taq Enzyme Mix | 0.5 µL | - |
| RNase-free Water | 4.5 µL | - |
| Template RNA | 5.0 µL | - |
| Total Volume | 25 µL |
-
Thermal Cycling: Perform the reaction on a real-time PCR instrument with the following typical conditions (verify with your specific kit's recommendations):[6][8]
-
Reverse Transcription: 55°C for 20 min
-
Initial Denaturation: 95°C for 3 min
-
40-45 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 58°C for 30 sec
-
-
Data Analysis and Presentation
-
Standard Curve Generation: Plot the Cq (Quantification Cycle) values obtained from the RNA standards against the logarithm of their known concentrations. The instrument software will generate a standard curve with an equation and R² value (should be >0.99).
-
Viral Load Calculation: Use the standard curve equation to interpolate the viral RNA copy number in each experimental sample from its Cq value.
-
Inhibition Calculation:
-
Calculate the percentage of viral inhibition for each concentration of this compound compared to the virus control (100% infection).
-
% Inhibition = [1 - (Viral Loadcompound / Viral Loadcontrol)] * 100
-
-
IC₅₀ Determination: Plot the percent inhibition against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.
-
Data Presentation: Organize the results in a clear, tabular format.
Table Template for Results:
| Compound Conc. (µM) | Mean Cq Value | Viral RNA Copies/mL | % Inhibition |
| 0 (Virus Control) | 0 | ||
| X₁ | |||
| X₂ | |||
| X₃ | |||
| X₄ | |||
| X₅ | |||
| Final Calculated IC₅₀ (µM) |
References
- 1. Detection and Quantification of SARS-CoV-2 by Real-Time RT-PCR Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection and Quantification of SARS-CoV-2 by Real-Time RT-PCR Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. labinsights.nl [labinsights.nl]
- 6. who.int [who.int]
- 7. researchgate.net [researchgate.net]
- 8. Optimized protocol for a quantitative SARS-CoV-2 duplex RT-qPCR assay with internal human sample sufficiency control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of SARS-CoV-2-IN-29 disodium for cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective use of SARS-CoV-2-IN-29 disodium (B8443419) in cell culture, with a focus on improving its solubility and ensuring reliable experimental outcomes.
Understanding SARS-CoV-2-IN-29 Disodium
This compound is a two-armed diphosphate (B83284) ester with a benzene (B151609) system that functions as a molecular tweezer. It has demonstrated antiviral activity against SARS-CoV-2 and other enveloped viruses.[1] Its mechanism of action involves the disruption of the liposomal membrane, leading to antiviral effects.[1]
Chemical Properties:
Experimental Protocols
Protocol 1: Determining the Optimal Solvent and Stock Concentration
Given the lack of specific solubility data for this compound, a systematic approach to determine its solubility in common laboratory solvents is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol (200 proof), sterile
-
Sterile deionized water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (water bath)
-
Microcentrifuge
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Initial Solvent Screening:
-
Dispense a small, pre-weighed amount of this compound (e.g., 1 mg) into separate sterile microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 100 µL) of a different solvent (DMSO, ethanol, water, PBS).
-
Vortex each tube vigorously for 2 minutes.
-
If the compound does not dissolve, sonicate in a water bath for 10-15 minutes.
-
Visually inspect for complete dissolution. The solvent that yields a clear solution with the least amount of solvent is the preferred choice for a high-concentration stock solution. DMSO is often a good starting point for organic small molecules.
-
-
Determining Maximum Stock Concentration:
-
Once the best solvent is identified (e.g., DMSO), prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
-
Vortex and sonicate as described above.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. This is your saturated stock solution.
-
(Optional) To quantify the concentration, perform a serial dilution of the supernatant and measure the absorbance at a wavelength determined by a UV-Vis scan of a known concentration of the compound. Calculate the concentration of the saturated stock solution.
-
-
Preparation of a Working Stock Solution:
-
Based on the determined maximum concentration, prepare a working stock solution at a convenient concentration (e.g., 10 mM or 50 mM in 100% DMSO).
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparing Dilutions for Cell Culture
Precipitation upon dilution into aqueous cell culture media is a common issue for compounds dissolved in organic solvents.[4][5][6] The following steps are recommended to minimize this problem.
Procedure:
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution: If your final desired concentration is low (e.g., in the µM range), it is advisable to first make an intermediate dilution of your DMSO stock solution in pre-warmed media.
-
Final Dilution: Add the stock solution (or intermediate dilution) to the pre-warmed cell culture medium dropwise while gently swirling the medium. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent toxicity.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation (cloudiness, crystals). If precipitation is observed, refer to the troubleshooting guide below.
Troubleshooting Guide & FAQs
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in the initial solvent. | The compound has low solubility in the chosen solvent. | - Try a different solvent (e.g., if insoluble in water, try DMSO or ethanol).- Increase the volume of the solvent.- Apply gentle heating (e.g., 37°C water bath), but be cautious as this may degrade the compound.- Increase sonication time. |
| Precipitation occurs immediately upon dilution in cell culture medium. | The final concentration exceeds the aqueous solubility of the compound. | - Lower the final working concentration.- Decrease the concentration of the stock solution and add a larger volume to the medium (while keeping the final DMSO concentration low).- Add the stock solution to the medium very slowly while vortexing or stirring.[5] |
| Precipitation occurs after a period of incubation. | The compound may be unstable in the culture medium over time. The pH of the medium may have changed. | - Prepare fresh dilutions of the compound immediately before each experiment.- Consider the pH of your culture medium, as the solubility of phosphate (B84403) salts can be pH-dependent.- Reduce the serum concentration in your medium if possible, as proteins can sometimes cause precipitation. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound. | - Always ensure your stock solution is fully dissolved before making dilutions.- Visually inspect your final dilutions for any signs of precipitation before adding to cells.- Perform a solubility test in your specific cell culture medium before conducting large-scale experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this compound?
A1: While water is a possibility due to the disodium salt form, DMSO is a reliable starting point for creating a high-concentration stock solution of many organic small molecules.[7] An initial solubility test as described in Protocol 1 is the best way to determine the optimal solvent.
Q2: How can I avoid DMSO toxicity in my cell culture?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5%. However, it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming to 37°C can aid in dissolving the compound. However, excessive or prolonged heating can lead to degradation. The thermal stability of this compound is not widely reported, so this should be done with caution.
Q4: What should I do if I see a precipitate in my culture wells?
A4: If you observe a precipitate, the results from that experiment may not be reliable as the actual concentration of the dissolved compound is unknown. It is recommended to discard the results and optimize the solubilization protocol by lowering the final concentration or adjusting the dilution method.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound.
Signaling Pathway
Caption: Postulated signaling cascade following membrane disruption.
References
troubleshooting inconsistent results in SARS-CoV-2-IN-29 disodium experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SARS-CoV-2-IN-29 disodium (B8443419) in their experiments. The information is tailored for professionals in drug development, virology, and related scientific fields.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SARS-CoV-2-IN-29 disodium?
A1: this compound is a "molecular tweezer," a two-armed diphosphate (B83284) ester. Its primary antiviral mechanism is the disruption of the viral lipid membrane.[1] It also inhibits the transduction of spike pseudoparticles, suggesting interference with the viral entry process mediated by the spike protein.[1]
Q2: What are the reported IC50 and EC50 values for this compound?
A2: this compound has shown an IC50 of approximately 1.5 µM against SARS-CoV-2 in infectivity assays and 1.6 µM in spike pseudoparticle transduction assays. The EC50 for inducing liposomal membrane disruption is reported to be 3.0 µM.[1]
Q3: Is this compound effective against other viruses?
A3: Yes, it has demonstrated activity against other enveloped viruses, including influenza A virus (IAV), measles virus (MeV), and herpes simplex virus-1 (HSV-1), with IC50 values of 2.1 µM, 2.1 µM, and 1.8 µM, respectively.[1]
Q4: What is the cytotoxicity profile of this compound?
A4: The compound exhibits low cytotoxicity, with a reported CC50 of 77.4 µM in Caco-2 cells.[1]
Troubleshooting Inconsistent Experimental Results
Problem 1: High variability in antiviral activity (IC50) between experimental repeats.
-
Possible Cause 1: Compound Solubility and Stability. this compound is a disodium salt, which generally improves aqueous solubility. However, inconsistent dissolution or precipitation in culture media can lead to variable effective concentrations. The stability of the compound in solution over the course of the experiment might also be a factor.[2][3]
-
Suggested Solution:
-
Always prepare fresh stock solutions of the compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to the final concentration in pre-warmed culture medium immediately before use.
-
Visually inspect for any precipitation after dilution into the media.
-
Minimize freeze-thaw cycles of the stock solution.[4]
-
Consider performing a solubility test in your specific experimental buffer or medium.
-
-
-
Possible Cause 2: Inconsistent Virus Titer. Variations in the initial viral inoculum will directly impact the measured IC50 value.
-
Suggested Solution:
-
Titer the viral stock immediately before each experiment using a standard method like a plaque assay or TCID50 assay to ensure a consistent multiplicity of infection (MOI).
-
Use a low MOI (e.g., 0.01-0.1) for antiviral assays to ensure that the inhibitory effect can be accurately measured.
-
-
-
Possible Cause 3: Cell Health and Density. The physiological state and density of the host cells can affect viral replication and compound efficacy.
-
Suggested Solution:
-
Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.
-
Regularly test cell lines for mycoplasma contamination.[5]
-
-
Problem 2: No significant antiviral activity observed, or IC50 is much higher than reported values.
-
Possible Cause 1: Incorrect Assay for Mechanism of Action. Since this compound acts on the viral membrane and spike-mediated entry, assays that bypass these steps (e.g., using a replicon system that only measures RNA replication) may not show an effect.
-
Suggested Solution:
-
-
Possible Cause 2: Inactivation of the Compound. Components in the cell culture medium, such as high concentrations of serum proteins, may bind to the compound and reduce its effective concentration.
-
Suggested Solution:
-
Perform experiments in media with a lower serum concentration if permissible for your cell line and assay duration.
-
Consider a pre-incubation step of the virus with the compound in a serum-free medium before adding to the cells.
-
-
-
Possible Cause 3: Inappropriate Cell Line. The expression levels of host factors required for viral entry (e.g., ACE2 and TMPRSS2) can vary between cell lines, potentially affecting the apparent efficacy of an entry inhibitor.[7]
-
Suggested Solution:
-
Use highly permissive cell lines such as Vero E6 expressing TMPRSS2 or Calu-3 cells. Confirm the expression of necessary entry factors in your chosen cell line.[5]
-
-
Problem 3: Discrepancy between results from infectivity assays and membrane disruption assays.
-
Possible Cause: Assay Conditions. The conditions for a cell-free liposomal disruption assay (e.g., lipid composition, pH, temperature) may not perfectly mimic the conditions of a cell-based infectivity assay.
-
Suggested Solution:
-
Optimize the liposome (B1194612) composition to more closely resemble the viral envelope.
-
Ensure that the buffer conditions in the cell-free assay are physiologically relevant.
-
Recognize that cell-based assays incorporate more biological complexity, and results may not perfectly correlate with simpler biochemical assays.
-
-
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 (SARS-CoV-2) | 1.5 µM | Viral Infectivity | Caco-2 | [1] |
| IC50 (Spike Pseudoparticle) | 1.6 µM | Pseudoparticle Transduction | - | [1] |
| EC50 (Liposome Disruption) | 3.0 µM | Liposomal Membrane Disruption | - | [1] |
| CC50 | 77.4 µM | Cytotoxicity | Caco-2 | [1] |
| IC50 (Influenza A Virus) | 2.1 µM | Antiviral Activity | - | [1] |
| IC50 (Measles Virus) | 2.1 µM | Antiviral Activity | - | [1] |
| IC50 (Herpes Simplex Virus-1) | 1.8 µM | Antiviral Activity | - | [1] |
Experimental Protocols and Visualizations
Signaling Pathway: Proposed Mechanism of Action
The diagram below illustrates the proposed dual mechanism of this compound, targeting both the viral membrane integrity and the spike protein's function in mediating entry into the host cell.
Caption: Proposed mechanism of this compound.
Experimental Workflow: Spike Pseudoparticle Neutralization Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on viral entry using a lentiviral pseudotyping system.
Caption: Workflow for a pseudovirus neutralization assay.
Detailed Protocol: Spike Pseudoparticle Neutralization Assay
Objective: To determine the concentration at which this compound inhibits 50% of viral entry mediated by the spike protein.
Materials:
-
Lentiviral particles pseudotyped with SARS-CoV-2 Spike protein and carrying a reporter gene (e.g., Luciferase).
-
HEK293T cells stably expressing human ACE2 (293T-ACE2).[6]
-
Complete cell culture medium (e.g., D10: DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed 293T-ACE2 cells in a white, clear-bottom 96-well plate at a density of 1.25 x 10^4 cells per well in 50 µL of D10 medium. Incubate at 37°C with 5% CO2 overnight.[6]
-
Compound Dilution: Prepare a serial dilution of this compound in D10 medium. For example, create a 2x concentration series ranging from 20 µM to 0.15 µM. Include a "no compound" control (vehicle only).
-
Virus Preparation and Incubation: Dilute the spike pseudovirus stock in D10 medium to a concentration that yields a strong signal in the linear range of the assay (e.g., 2-4 x 10^6 RLU/mL). Mix 50 µL of the diluted virus with 50 µL of each compound dilution (or vehicle control) in a separate 96-well plate.
-
Pre-incubation: Incubate the virus-compound plate at 37°C for 1 hour.[6]
-
Infection: Carefully transfer 100 µL of the virus-compound mixture from the pre-incubation plate to the corresponding wells of the plate containing the 293T-ACE2 cells.
-
Incubation: Incubate the infected cells at 37°C with 5% CO2 for 48 to 72 hours.
-
Luminescence Reading: After incubation, remove the medium from the wells. Add the luciferase assay reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the average RLU from the "no virus" control wells to 100% inhibition and the average RLU from the "virus + vehicle" control wells to 0% inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the solubility of SARS-CoV-2 inhibitors to increase future prospects for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting stability and infectivity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. ecdc.europa.eu [ecdc.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SARS-CoV-2-IN-29 Disodium for Maximum Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SARS-CoV-2-IN-29 disodium (B8443419), a molecular tweezer designed to disrupt the envelope of SARS-CoV-2. Here you will find troubleshooting guides and frequently asked questions to navigate potential challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of SARS-CoV-2-IN-29 disodium.
| Issue | Potential Cause | Recommended Solution |
| High variability in antiviral activity between replicates. | Inconsistent compound concentration: Inaccurate serial dilutions or improper mixing. Cell health variability: Inconsistent cell seeding density or passage number. | Ensure accurate and consistent serial dilutions. Vortex stock solutions and diluted samples thoroughly before use. Use cells within a consistent and low passage number range. Ensure even cell seeding across all wells. |
| No significant antiviral effect observed. | Suboptimal concentration: The concentrations tested are too low to effectively disrupt the viral envelope. Incorrect experimental workflow: The compound was not pre-incubated with the virus. | Test a broader range of concentrations, extending into the low micromolar range based on the known IC50. Pre-incubate this compound with the virus for at least 2 hours at 37°C before adding to the cells. This allows the compound to interact with and disrupt the viral envelope directly. |
| High cytotoxicity observed at effective antiviral concentrations. | Mechanism of action: As a membrane-disrupting agent, higher concentrations can also affect host cell membranes. | Determine the 50% cytotoxic concentration (CC50) for your specific cell line. Calculate the selectivity index (SI = CC50/IC50) to define the therapeutic window. Perform a lactate (B86563) dehydrogenase (LDH) release assay in parallel with your antiviral assay to specifically measure membrane integrity of the host cells.[1][2][3] |
| Precipitation of the compound in culture media. | Poor solubility: The compound may have limited solubility in certain media formulations, especially at higher concentrations. | Prepare stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Visually inspect solutions for any precipitation before adding to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a "molecular tweezer" that acts as a broad-spectrum antiviral by disrupting the lipid envelope of viruses.[4][5][6] It forms inclusion complexes with the lipid head groups of the viral membrane, which increases surface tension and leads to the destruction of the envelope, thereby inactivating the virus.[6]
Q2: What is the recommended starting concentration range for my experiments?
A2: Based on published data, the half-maximal inhibitory concentration (IC50) for SARS-CoV-2 is in the low micromolar range.[4] A good starting point for a dose-response experiment would be a serial dilution covering a range from high nanomolar to mid-micromolar (e.g., 0.1 µM to 50 µM).
Q3: How can I differentiate between a true antiviral effect and cytotoxicity?
A3: This is a critical consideration for membrane-disrupting compounds. It is essential to run a cytotoxicity assay in parallel with your antiviral assay, using the same cell line, incubation time, and compound concentrations. A common method is the LDH release assay, which specifically measures damage to the cell membrane.[1][2][3] A significant increase in LDH release at concentrations that also show antiviral activity suggests that the observed effect may be due to general cytotoxicity. The goal is to identify a concentration range where the compound inhibits the virus without significantly harming the host cells.
Q4: Can this compound be used to treat cells after they have been infected?
A4: The primary mechanism of this compound is to inactivate the virus directly by disrupting its envelope. Therefore, it is most effective when pre-incubated with the virus before it has a chance to enter the host cells.[6] Its efficacy as a post-infection treatment is likely to be limited.
Q5: Is this compound effective against different SARS-CoV-2 variants?
A5: Because this compound targets the lipid envelope of the virus, a feature that is conserved across variants, it is expected to have broad-spectrum activity against different SARS-CoV-2 variants of concern.[4][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related molecular tweezers.
| Compound | Target | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 | Viral Activity | 1.5 | 77.4 (Caco2 cells) | 51.6 | MedChemExpress Datasheet |
| This compound | SARS-CoV-2 Spike Pseudoparticle | Transduction | 1.6 | 77.4 (Caco2 cells) | 48.4 | MedChemExpress Datasheet |
| CLR01 (related molecular tweezer) | SARS-CoV-2 (Wuhan) | In-cell ELISA | 77 | >300 (Caco2 cells) | >3.9 | [4] |
| CLR05 (related molecular tweezer) | SARS-CoV-2 (Wuhan) | In-cell ELISA | 167 | 117 (Caco2 cells) | 0.7 | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 using an In-Cell ELISA
This protocol is adapted from studies on similar molecular tweezers and is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.[4][8]
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile DMSO).
-
Perform serial dilutions of the stock solution in a serum-free culture medium to achieve the desired final concentrations for the dose-response curve.
-
-
Virus-Compound Incubation:
-
In a separate plate or tube, mix the diluted this compound with a known titer of SARS-CoV-2 (e.g., at a multiplicity of infection (MOI) of 0.01).
-
Include a virus-only control (no compound).
-
Incubate the virus-compound mixture for 2 hours at 37°C to allow for the disruption of the viral envelope.
-
-
Cell Infection:
-
While the virus and compound are incubating, seed a 96-well plate with a suitable host cell line (e.g., Caco2 cells) at a density that will result in a confluent monolayer after 24 hours.
-
After the 2-hour incubation, add the virus-compound mixture to the cells.
-
Incubate the infected cells for 48 hours at 37°C.
-
-
In-Cell ELISA for Viral Protein Quantification:
-
After 48 hours, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS).
-
Incubate with a primary antibody specific for a SARS-CoV-2 protein (e.g., Spike or Nucleocapsid protein).
-
Wash the cells and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the cells and add a substrate for the enzyme to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the virus-only control.
-
Plot the normalized signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (LDH Release)
This protocol should be run in parallel with the antiviral assay to determine the CC50.
-
Cell Seeding and Compound Treatment:
-
Seed the same host cell line used in the antiviral assay in a separate 96-well plate at the same density.
-
Add the same serial dilutions of this compound to the cells (without the virus).
-
Include a "no cells" control (media only), a "vehicle" control (cells with the highest concentration of the solvent), and a "maximum LDH release" control (cells treated with a lysis buffer).
-
Incubate for the same duration as the antiviral assay (48 hours).
-
-
LDH Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
Use a commercially available LDH release assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
-
Data Analysis:
-
Subtract the background (no cells) from all readings.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Plot the percentage of cytotoxicity against the log of the compound concentration and fit a dose-response curve to determine the CC50 value.
-
Visualizations
Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. A bioluminescent cytotoxicity assay for assessment of membrane integrity using a proteolytic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Molecular Tweezers with Lipid Anchors against SARS-CoV-2 and Other Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advanced Molecular Tweezers with Lipid Anchors against SARS-CoV-2 and Other Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
potential off-target effects of SARS-CoV-2-IN-29 disodium in cellular assays
Important Notice: Information regarding a specific compound designated "SARS-CoV-2-IN-29 disodium" is not available in the public domain. The following technical support guide addresses potential off-target effects and troubleshooting for general SARS-CoV-2 inhibitors in cellular assays, based on currently available scientific literature.
This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are common off-target effects observed with SARS-CoV-2 inhibitors in cellular assays?
A1: Off-target effects of SARS-CoV-2 inhibitors can be broadly categorized. Some compounds may act as lysosomotropic agents; these are lipophilic weak bases that accumulate in acidic organelles like lysosomes and endosomes.[1] This can interfere with viral replication through non-specific effects on these organelles rather than by acting on their intended pharmacological targets.[1] Other observed off-target effects can include unexpected cytotoxicity, modulation of host cell signaling pathways unrelated to viral entry or replication, and inhibition of cellular proteases other than the viral proteases they were designed to target.[2][3]
Q2: My SARS-CoV-2 inhibitor shows potent enzymatic inhibition but weak antiviral activity in my cellular assay. What could be the cause?
A2: This discrepancy is a common challenge. Several factors could be at play:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Cellular Transporters: The compound could be actively pumped out of the cell by efflux pumps.
-
Metabolic Instability: The compound may be rapidly metabolized into an inactive form by the host cell.
-
Off-Target Cytotoxicity: At the concentrations required for enzymatic inhibition, the compound might be toxic to the host cells, confounding the antiviral activity readout.[2]
Q3: How can I differentiate between on-target and off-target antiviral effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial. A multi-pronged approach is recommended:
-
Use of Resistant Mutants: If available, test your compound against a virus with a mutated form of the target protein. A significant loss of activity would suggest an on-target mechanism.
-
Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) or target-specific reporter assays to confirm that the compound is binding to its intended target within the cell.
-
Counter-Screening: Test the compound against a panel of related and unrelated cellular targets to identify potential off-target interactions.
-
Time-of-Addition Assays: This can help determine at which stage of the viral life cycle the inhibitor is active (e.g., entry, replication, egress), providing clues about its mechanism of action.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cytotoxicity Observed | Off-target effects on essential cellular processes. | Perform dose-response cytotoxicity assays in parallel with antiviral assays to determine the therapeutic index (CC50/EC50). Use a lower, non-toxic concentration of the compound. |
| Inconsistent Antiviral Activity Across Different Cell Lines | Cell line-dependent differences in metabolism, target expression, or uptake/efflux of the compound. | Test the compound in multiple relevant cell lines (e.g., Vero E6, Calu-3, A549-ACE2).[4] Characterize the expression of the target protein and key metabolic enzymes in the cell lines used. |
| Compound Appears to Inhibit Viral Entry Irrespective of Target | Lysosomotropic properties or general effects on membrane fluidity. | Test for lysosomotropism by assessing the accumulation of the compound in acidic organelles using fluorescent dyes. Evaluate effects on endosomal acidification.[1] |
| Discrepancy Between In Vitro and Cellular Assay Potency | Poor compound stability in cell culture media. | Assess the stability of the compound in your specific cell culture medium over the time course of the experiment using methods like HPLC. |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration at which an inhibitor protects host cells from virus-induced cell death.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6) at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium.
-
Infection and Treatment:
-
Pre-treat the cells with the diluted compound for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[6]
-
Include a "no virus" control and a "virus only" (untreated) control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Quantification of Cell Viability:
-
Remove the plate from the incubator and add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Read the output on a plate reader according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from dose-response curves.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.
-
Virus-Compound Incubation:
-
Prepare serial dilutions of the test compound.
-
Mix each dilution with a standardized amount of SARS-CoV-2 virus (e.g., 100 plaque-forming units (PFU)).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayers and inoculate them with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour.
-
-
Overlay:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.
-
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (PRNT50).
Visualizations
Caption: Workflow for a cell-based antiviral assay.
Caption: Key host-cell entry points for SARS-CoV-2 and inhibitor targets.
References
- 1. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. SARS-CoV-2 M pro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening – ScienceOpen [scienceopen.com]
- 4. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Coronaviruses by Combinations of Host-Targeted and Direct-Acting Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
stability of SARS-CoV-2-IN-29 disodium in different buffer solutions
Welcome to the technical support center for SARS-CoV-2-IN-29 disodium (B8443419). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and generalized experimental protocols to ensure the integrity and successful application of SARS-CoV-2-IN-29 disodium in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[1] From this stock, you can make further dilutions into your aqueous experimental buffers. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid impacting the biological system.[1]
Q2: My this compound solution has changed color. What should I do?
A2: A change in the color of your solution may indicate chemical degradation or oxidation of the compound.[2] This can be caused by exposure to light, air, or reactive impurities. It is crucial to verify the integrity of the compound before proceeding with your experiments.[2]
Q3: I'm observing precipitation when I thaw my frozen stock solution. How can I prevent this?
A3: Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures.[2] To prevent this, consider the following:
-
Solvent Choice: Ensure DMSO is suitable for long-term storage at your chosen temperature, as its stability can be affected by freeze-thaw cycles.[2]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[2]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.[2]
Q4: How should I store the stock and working solutions of this compound?
A4: For long-term stability, stock solutions should be stored at -20°C or -80°C.[2] To protect against degradation from light, use amber glass vials or wrap containers in foil.[2] If the compound is susceptible to oxidation, you can purge the vial's headspace with an inert gas like argon or nitrogen before sealing.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of activity | Compound degradation in solution. | Perform a stability test of your compound in the experimental buffer using a method like HPLC to check for degradation over time. Ensure proper storage conditions are maintained.[2] |
| Compound precipitates out of solution during experiment | Low aqueous solubility or incorrect buffer pH. | First, ensure the final concentration of the organic solvent from the stock solution is minimized. If the compound is ionizable, its stability and solubility can be pH-dependent.[2] Test the solubility in a range of buffers with different pH values. Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer might also help prevent precipitation.[3] |
| High background signal in fluorescence-based assays | Autofluorescence of the compound. | Run a control experiment with the compound alone in the assay buffer, without other biological components, to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[3] |
Stability Data in Different Buffer Solutions
As of the latest update, specific quantitative stability data for this compound in various buffer solutions is not publicly available. Researchers are encouraged to perform their own stability assessments under their specific experimental conditions. Below is a template table that can be used to record your findings.
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | % Remaining (e.g., by HPLC) | Observations |
| PBS | 7.4 | 37 | 0 | 100 | - |
| PBS | 7.4 | 37 | 24 | ||
| PBS | 7.4 | 37 | 48 | ||
| TRIS | 8.0 | 37 | 0 | 100 | - |
| TRIS | 8.0 | 37 | 24 | ||
| TRIS | 8.0 | 37 | 48 | ||
| Citrate | 5.0 | 37 | 0 | 100 | - |
| Citrate | 5.0 | 37 | 24 | ||
| Citrate | 5.0 | 37 | 48 |
Experimental Protocols
General Protocol for Assessing Small Molecule Stability by HPLC
This protocol provides a framework for determining the stability of this compound in a chosen buffer.
-
Prepare a Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Working Solution: Dilute the stock solution into the desired aqueous buffer to the final working concentration to be used in your experiments.
-
Timepoint Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the working solution and analyze it by High-Performance Liquid Chromatography (HPLC). This will serve as your baseline measurement for the compound's purity and peak area.[2]
-
Incubation: Store the remaining working solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), take additional aliquots from the working solution and analyze them by HPLC under the same conditions as the T=0 sample.[2]
-
Data Analysis: Compare the peak area of the parent compound at each timepoint to the peak area at T=0.[2] A decrease in the peak area over time indicates degradation. The percentage of the compound remaining can be calculated as: (Peak Area at Tx / Peak Area at T0) * 100.
Visualizations
Caption: Workflow for assessing the stability of a small molecule inhibitor.
This compound has been shown to inhibit SARS-CoV-2 activity and the spike pseudoparticle transduction, and it also induces liposomal membrane disruption.[4] The following diagram illustrates a simplified model of its potential mechanism of action against enveloped viruses.
Caption: Potential mechanism of viral inhibition by this compound.
References
how to minimize cytotoxicity of SARS-CoV-2-IN-29 disodium in long-term experiments
Welcome to the technical support center for SARS-CoV-2-IN-29 disodium (B8443419). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in long-term experiments, with a focus on minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SARS-CoV-2-IN-29 disodium?
A1: this compound is an antiviral compound. While the precise, publicly documented mechanism for this specific inhibitor is not readily available, antiviral compounds targeting SARS-CoV-2 generally interfere with various stages of the viral life cycle. [1]This can include inhibiting viral entry into host cells, blocking viral replication, or preventing the assembly and release of new viral particles. [1][2]Key targets for such inhibitors often include the viral spike (S) protein, which binds to the ACE2 receptor on host cells, and host proteases like TMPRSS2 that are necessary for viral entry. [2][3] Q2: We are observing significant cytotoxicity in our long-term experiments even at low concentrations of this compound. What are the potential causes?
A2: High cytotoxicity in long-term cell-based assays can stem from several factors:
-
Compound Instability: The compound may degrade in the culture medium over time, leading to the formation of toxic byproducts. [1]* Cell Line Sensitivity: The specific cell line being used might be particularly sensitive to this class of compound. [1]* Off-Target Effects: The compound may be interacting with unintended cellular targets, disrupting essential pathways and leading to cell death. [4]This is a common concern with small molecule inhibitors. [4]* Accumulation of Toxic Metabolites: Prolonged exposure could lead to the accumulation of toxic metabolites from the compound or the cells' response to it.
Q3: How can we reduce the cytotoxicity of this compound in our long-term cell culture experiments?
A3: Several strategies can be employed to minimize cytotoxicity:
-
Optimize Compound Concentration: Determine the lowest effective concentration that still provides the desired antiviral effect. [4]A thorough dose-response study is crucial.
-
Medium Replacement: Periodically replacing the culture medium can help remove degraded compound and toxic byproducts. [1]A partial or full medium change every 24-48 hours could be beneficial.
-
Reduce Serum Concentration: While serum is essential for cell growth, it can sometimes interact with compounds. [5][6]Reducing the serum concentration during the treatment phase might mitigate some cytotoxic effects, but this needs to be balanced with maintaining cell viability. [6]* Use of Co-administered Compounds: Consider using this compound at a lower concentration in combination with other antiviral agents that have different mechanisms of action. [1]This could achieve the desired efficacy with reduced toxicity.
Q4: What are the best practices for setting up a long-term cytotoxicity assay?
A4: For reliable long-term cytotoxicity data, consider the following:
-
Optimal Cell Seeding Density: Determine the ideal cell number that allows for a healthy, sub-confluent monolayer throughout the experiment. Overgrowth can lead to cell death unrelated to the compound's effect. [7][8]* Appropriate Controls: Include vehicle-only controls (the solvent used to dissolve the compound) and untreated controls. [9]* Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. [7]It is recommended to fill the perimeter wells with sterile PBS or medium and not use them for experimental data. [7]* Regular Observation: Visually inspect the cells regularly under a microscope for any morphological changes or signs of stress.
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells can mask the true effect of the compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique for dispensing cells into each well. [7] |
| Pipetting Errors | Practice consistent and careful pipetting of the compound and assay reagents. Avoid introducing bubbles. [8] |
| Edge Effects | As mentioned in the FAQs, avoid using the outer wells of the plate for experimental samples. [7] |
| Compound Precipitation | Visually inspect the wells for any precipitate. If observed, try different solvents or sonication to improve solubility. [9] |
Guide 2: Unexpectedly Low Cytotoxicity or a Bell-Shaped Dose-Response Curve
Observing lower than expected cytotoxicity, or a decrease in cytotoxicity at higher concentrations, can be perplexing.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | The compound may be unstable at higher concentrations or over the long incubation period. Consider replenishing the compound with fresh medium more frequently. |
| Off-Target Effects at High Concentrations | At higher concentrations, the compound might engage off-target pathways that counteract the cytotoxic effect or induce a different cellular response. [4] |
| Assay Interference | The compound itself might interfere with the cytotoxicity assay reagents. For colorimetric assays like MTT, run a control with the compound in cell-free medium to check for direct absorbance. [9] |
| Cellular Resistance Mechanisms | Cells may upregulate resistance mechanisms over time in response to the compound. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using a Real-Time Assay
This protocol describes a method to monitor cell viability continuously over several days.
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line in complete culture medium.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include vehicle-only and untreated controls.
-
Carefully remove the old medium from the cells and add the diluted compound solutions.
-
-
Real-Time Viability Assay:
-
Add a real-time cell viability reagent (e.g., a reagent that measures ATP levels or reductase activity in living cells) directly to the culture medium according to the manufacturer's instructions. [10]These assays provide a continuous readout of cell health.
-
Place the plate in a plate-reading luminometer or fluorometer housed within a cell culture incubator.
-
Record measurements at regular intervals (e.g., every 2-4 hours) for the duration of the experiment (e.g., 72-120 hours).
-
-
Data Analysis:
-
Normalize the signal from treated wells to the vehicle-only control wells at each time point.
-
Plot the normalized cell viability against time for each compound concentration.
-
Visualizations
Caption: A step-by-step workflow for a long-term cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
addressing aggregation issues with molecular tweezer compounds in vitro
Welcome to the technical support center for addressing aggregation issues with molecular tweezer compounds in vitro. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are molecular tweezers and why is their aggregation a concern?
Molecular tweezers are synthetic host molecules designed to bind to specific guest molecules, often with high affinity and selectivity. In biomedical research, they are widely investigated for their ability to inhibit the aggregation of amyloidogenic proteins involved in neurodegenerative diseases by binding to lysine (B10760008) and arginine residues.[1][2] However, under certain in vitro conditions, the molecular tweezers themselves can self-assemble and form aggregates. This aggregation can lead to several experimental issues:
-
Reduced Bioavailability: Aggregated tweezers may not be available to interact with the target protein, leading to an underestimation of their efficacy.
-
Assay Interference: Aggregates can interfere with assay readouts, for example, by scattering light in spectrophotometric or fluorometric assays, leading to false positives or negatives.[3]
-
Toxicity: In cell-based assays, large aggregates may induce cellular stress or toxicity, confounding the interpretation of the tweezer's effect on the target protein.
Q2: I'm seeing precipitate in my stock solution of CLR01. What should I do?
The lead molecular tweezer, CLR01, is reported to have high aqueous solubility, exceeding 10 mM.[4][5] If you observe precipitation in your stock solution, consider the following:
-
Solvent: Ensure you are using a suitable solvent. While CLR01 is water-soluble, preparing a high-concentration stock in 100% DMSO before dilution into aqueous buffer is a common practice for many small molecules.
-
Temperature: Solubility can be temperature-dependent. Gentle warming to 37°C may help dissolve any precipitate. Avoid repeated freeze-thaw cycles which can promote precipitation.[6]
-
pH: The protonation state of the phosphate (B84403) groups on CLR01 is pH-dependent, which can influence its solubility. Ensure the pH of your stock solution is within a range that favors solubility.
Q3: My experimental results are inconsistent. Could molecular tweezer aggregation be the cause?
Inconsistent results, especially in dose-response experiments, can be a sign of compound aggregation. Aggregation is often a concentration-dependent phenomenon. At concentrations below the critical aggregation concentration (CAC), the compound exists as monomers. Above the CAC, it begins to form aggregates. If your experimental concentrations are near the CAC, small variations in experimental conditions can lead to significant differences in the extent of aggregation, causing variability in your results.
Q4: How can I prevent my molecular tweezer compound from aggregating in my in vitro assay?
Several strategies can be employed to prevent or minimize aggregation:
-
Lower the Concentration: If possible, work at concentrations below the CAC of the molecular tweezer.
-
Use a Surfactant: Non-ionic surfactants like Triton™ X-100 or Tween® 20 can help prevent the formation of aggregates.[3] However, it is crucial to first test the effect of the surfactant on your assay, as they can sometimes interfere with protein function or assay readouts.
-
Optimize Buffer Conditions: The choice of buffer, pH, and ionic strength can significantly impact the solubility and aggregation of small molecules. It is advisable to screen different buffer conditions.
-
Control DMSO Concentration: When using a DMSO stock, ensure the final concentration of DMSO in your assay is low (typically <1%) and consistent across all experiments, as DMSO can influence aggregation.[7]
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Working Solution
Symptoms:
-
Visible precipitate or cloudiness upon dilution of the molecular tweezer stock solution into the assay buffer.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | The final concentration of the molecular tweezer exceeds its solubility limit in the aqueous assay buffer. | 1. Determine Maximum Solubility: Perform a solubility test to find the highest concentration that remains in solution. 2. Lower Working Concentration: If feasible for your experiment, reduce the final concentration of the tweezer. |
| "Crashing Out" from DMSO Stock | Rapid dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.[8] | 1. Serial Dilution: Perform a serial dilution of the DMSO stock in the assay buffer. 2. Pre-warm Buffer: Add the compound to a pre-warmed (37°C) buffer.[8] 3. Stirring: Add the compound dropwise to the buffer while gently vortexing or stirring. |
| Buffer Incompatibility | The pH, ionic strength, or specific ions in the buffer may promote precipitation. | 1. Test Different Buffers: Screen a panel of buffers (e.g., phosphate, citrate (B86180), Tris) at different pH values to identify optimal conditions. 2. Adjust pH: Modify the pH of your current buffer to see if it improves solubility. |
| Temperature Effects | Solubility can decrease at lower temperatures. | 1. Maintain Temperature: Ensure all solutions are maintained at the experimental temperature. 2. Avoid Freeze-Thaw: Aliquot stock solutions to minimize freeze-thaw cycles.[6] |
Issue 2: Suspected Aggregation without Visible Precipitation
Symptoms:
-
Non-reproducible dose-response curves.
-
High background signal in light scattering-based assays.
-
Assay results are sensitive to the inclusion of detergents.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Concentration Above CAC | The experimental concentration of the molecular tweezer is above its critical aggregation concentration (CAC), leading to the formation of soluble aggregates. | 1. Determine CAC: Use techniques like Dynamic Light Scattering (DLS) or NMR to determine the CAC. 2. Work Below CAC: If possible, design experiments with concentrations below the determined CAC. |
| Assay Interference by Aggregates | Aggregates are interfering with the assay readout (e.g., light scattering, fluorescence). | 1. Include Detergent Control: Repeat the assay with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton™ X-100 or Tween® 20. If the effect of the tweezer is diminished, it suggests aggregation-mediated interference.[3] 2. Orthogonal Assay: Use a different assay method that is less sensitive to aggregation to confirm your results. |
| Time-Dependent Aggregation | The molecular tweezer aggregates over the time course of the experiment. | 1. Monitor Aggregation Over Time: Use DLS to measure particle size at different time points during your experiment. 2. Reduce Incubation Time: If aggregation increases with time, try to minimize incubation periods where possible. |
Data Presentation
Table 1: Physicochemical Properties of Molecular Tweezer CLR01
| Property | Value | Reference |
| Aqueous Solubility | > 10 mM | [4][5] |
| 1H-NMR Behavior | Concentration-dependent shifts in aqueous buffer, suggesting self-assembly. | |
| LogP | 2.64 | |
| Molecular Weight | 722 g/mol | |
| Polar Surface Area | 139.18 Ų |
Table 2: Common Buffer Systems and Considerations for Molecular Tweezer Experiments
| Buffer System | Typical pH Range | Potential Interactions and Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Commonly used and generally compatible. However, phosphate ions can sometimes interact with charged molecules. |
| Citrate Buffer | 3.0 - 6.2 | Can chelate metal ions. The citrate molecule itself may interact with the molecular tweezer. |
| Tris Buffer | 7.0 - 9.0 | The primary amine in Tris can potentially interact with the tweezer. Temperature can affect the pH of Tris buffers. |
| HEPES Buffer | 6.8 - 8.2 | Generally considered to be a non-interacting buffer, making it a good starting point for troubleshooting. |
Experimental Protocols
Protocol 1: Detection of Molecular Tweezer Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the presence and size of molecular tweezer aggregates in solution.
Materials:
-
Molecular tweezer stock solution (e.g., CLR01 in DMSO)
-
Assay buffer (filtered through a 0.2 µm filter)
-
DLS instrument
-
Low-volume DLS cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of the molecular tweezer in the assay buffer, spanning the concentration range used in your experiments.
-
Include a buffer-only control.
-
Ensure the final DMSO concentration is constant across all samples if a DMSO stock is used.
-
Filter all samples through a 0.2 µm syringe filter directly into a clean DLS cuvette to remove dust and other contaminants.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Place the cuvette in the instrument.
-
Set the measurement parameters (e.g., number of acquisitions, duration).
-
Initiate the measurement.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution.
-
The presence of particles with a hydrodynamic radius significantly larger than that expected for a monomeric molecular tweezer indicates aggregation.
-
By plotting the scattering intensity or particle size as a function of concentration, you can estimate the Critical Aggregation Concentration (CAC).
-
Protocol 2: Investigating the Role of Aggregation using a Surfactant
Objective: To determine if the observed activity of a molecular tweezer is due to aggregation.
Materials:
-
Molecular tweezer
-
Assay components (target protein, substrate, etc.)
-
Assay buffer
-
Non-ionic surfactant stock solution (e.g., 10% Triton™ X-100 or Tween® 20)
Procedure:
-
Prepare two sets of assay conditions:
-
Set A: Your standard assay protocol.
-
Set B: Your standard assay protocol with the addition of a non-ionic surfactant to the assay buffer at a low final concentration (e.g., 0.01% - 0.1%).
-
-
Perform your standard dose-response experiment with the molecular tweezer under both sets of conditions.
-
Data Analysis:
-
Compare the dose-response curves obtained with and without the surfactant.
-
If the potency of the molecular tweezer is significantly reduced in the presence of the surfactant, it is strong evidence that the observed activity in the original assay was at least partially due to aggregation.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for molecular tweezer aggregation.
References
- 1. Molecular Basis for Preventing α-Synuclein Aggregation by a Molecular Tweezer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-specific molecular tweezers are broad-spectrum inhibitors of assembly and toxicity of amyloid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular tweezer CLR01 inhibits aberrant superoxide dismutase 1 (SOD1) self-assembly in vitro and in the G93A-SOD1 mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
optimizing incubation time for SARS-CoV-2-IN-29 disodium treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SARS-CoV-2-IN-29 disodium (B8443419) in their experiments. The information is tailored for professionals in the fields of virology, drug discovery, and infectious disease research.
Frequently Asked Questions (FAQs)
Q1: What is SARS-CoV-2-IN-29 disodium and what is its reported mechanism of action?
A1: this compound is described as a two-armed diphosphate (B83284) ester with a benzene (B151609) system, functioning as a molecular tweezer. Its primary antiviral mechanism is believed to be the disruption of the viral liposomal membrane.[1] This interaction is thought to inactivate the virus, preventing its entry into host cells.
Q2: What are the reported in vitro efficacy and cytotoxicity values for this compound?
A2: The following table summarizes the key reported in vitro data for this compound. These values are crucial for designing experiments with appropriate concentrations of the compound.
| Parameter | Value | Cell Line | Description | Reference |
| IC50 (Antiviral Activity) | 1.5 µM | Caco-2 | The concentration at which 50% of SARS-CoV-2 activity is inhibited.[1] | [1] |
| IC50 (Spike Pseudoparticle Transduction) | 1.6 µM | Not Specified | The concentration at which 50% of spike pseudoparticle transduction is inhibited.[1] | [1] |
| EC50 (Liposomal Membrane Disruption) | 3.0 µM | Not Applicable | The concentration at which 50% of liposomal membrane disruption is observed.[1] | [1] |
| CC50 (Cytotoxicity) | 77.4 µM | Caco-2 | The concentration at which 50% of Caco-2 cells are killed.[1] | [1] |
Q3: What is a recommended starting point for incubation time when treating SARS-CoV-2 with this compound?
A3: Published data indicates that a 2-hour incubation of SARS-CoV-2 with this compound (at concentrations ranging from 0-15 µM) was sufficient to inactivate the virus and inhibit infection of Caco-2 cells.[1] However, for optimal results, it is highly recommended to perform a time-course experiment to determine the ideal incubation time for your specific experimental setup.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in antiviral activity (IC50 values) between experiments. | - Inconsistent virus titer.- Variability in cell seeding density.- Degradation of the compound.- Pipetting errors. | - Ensure consistent virus stock titration and use a standardized multiplicity of infection (MOI).- Optimize and standardize cell seeding protocols.- Prepare fresh stock solutions of the compound and store them appropriately. Avoid repeated freeze-thaw cycles.- Use calibrated pipettes and ensure proper mixing. |
| Observed cytotoxicity is higher than the reported CC50 value. | - Cell line sensitivity.- Extended incubation time.- Compound precipitation.- Solvent toxicity. | - The reported CC50 is for Caco-2 cells; other cell lines may be more sensitive. Perform a cytotoxicity assay with your specific cell line.- Reduce the incubation time of the compound with the cells.- Visually inspect for any precipitation. If observed, consider using a different solvent or adjusting the concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). |
| No significant antiviral effect observed. | - Sub-optimal incubation time.- Incorrect compound concentration.- Inactive compound.- Resistant viral strain. | - Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 6 hours) to determine the optimal incubation period.- Verify the dilution calculations and ensure the correct concentrations are being used.- Confirm the integrity and purity of the compound.- If using a different viral strain, its susceptibility may vary. |
| Difficulty in reproducing liposomal membrane disruption results. | - Differences in liposome (B1194612) composition.- Assay sensitivity.- Incorrect buffer conditions. | - Ensure the liposome composition matches the one used in the original study.- Verify the sensitivity and calibration of the instrument used for detection.- Check and adjust the pH and ionic strength of the buffer as it can influence membrane interactions. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a generalized procedure and should be adapted based on the specific cell line and virus strain used.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 or Caco-2) in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in serum-free culture medium.
-
Virus Inactivation: In a separate tube, incubate a known titer of SARS-CoV-2 with each dilution of the compound for a predetermined time (e.g., 2 hours at 37°C). Include a virus-only control.
-
Infection: Aspirate the culture medium from the cell monolayers and infect the cells with the virus-compound mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) to restrict virus spread.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the IC50 value using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on cell viability.
-
Cell Seeding: Seed the host cell line in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Visualizations
Signaling Pathway Diagram
While the specific signaling pathways affected by this compound are not yet elucidated, the diagram below illustrates the general entry and replication cycle of SARS-CoV-2, highlighting the stage where a membrane-disrupting agent like this compound is proposed to act.
Caption: Proposed mechanism of this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for optimizing the incubation time of this compound.
Caption: Workflow for optimizing incubation time.
References
Technical Support Center: Synthesis of SARS-CoV-2-IN-29 Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of SARS-CoV-2-IN-29 disodium (B8443419).
Frequently Asked Questions (FAQs)
Q1: What is SARS-CoV-2-IN-29 disodium and what is its proposed mechanism of action?
A1: this compound is an investigational antiviral compound characterized as a two-armed diphosphate (B83284) ester with a benzene (B151609) system, functioning as a "molecular tweezer".[1] Its proposed mechanism of action involves the disruption of the viral envelope, which leads to a loss of viral infectivity. This broad-spectrum activity is attributed to its ability to interact with and destabilize lipid bilayers.
Q2: What is the general synthetic strategy for SARS-CoV-2-IN-29?
A2: The synthesis of SARS-CoV-2-IN-29 and its analogues involves the phosphorylation of a parent diol, a "molecular tweezer" scaffold, to form a diphosphoric acid. This is followed by neutralization with a sodium base to yield the final disodium salt. A common and effective method for the phosphorylation step is the trichloroacetonitrile (B146778) (TCA)-mediated esterification.
Q3: What are the main challenges in scaling up the synthesis of this compound?
A3: The primary challenges in scaling up the synthesis include:
-
Controlling the Phosphorylation Reaction: Ensuring complete and selective diphosphorylation without side reactions can be difficult on a larger scale. The reaction can be exothermic and may require careful temperature management.
-
Purification of the Diphosphate Intermediate: The diphosphoric acid intermediate is a highly polar and ionic compound, making it challenging to purify using standard normal-phase chromatography.
-
Formation and Isolation of the Disodium Salt: The conversion to the disodium salt requires precise pH control to ensure the correct salt form is obtained. The final product is often hygroscopic, which complicates handling, drying, and storage.
-
Product Stability: As a disodium phosphate (B84403) salt, the final compound's stability can be sensitive to moisture and pH, potentially leading to degradation or disproportionation over time.
Troubleshooting Guides
Guide 1: Phosphorylation Step (TCA-mediated)
Problem: Incomplete reaction or low yield of the diphosphoric acid intermediate.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent Activity | 1. Ensure the trichloroacetonitrile (TCA) is fresh and of high purity. 2. Use an appropriate base (e.g., DBU) and ensure it is anhydrous. |
| Poor Solubility of Starting Material | 1. Select an appropriate anhydrous solvent (e.g., DMF, acetonitrile) to ensure all reactants are fully dissolved. 2. Consider gentle heating to aid dissolution, but monitor for potential degradation. |
| Suboptimal Reaction Temperature | 1. Phosphorylation reactions can be exothermic; maintain the recommended reaction temperature (often starting at 0°C and slowly warming to room temperature) using a cooling bath. 2. On a larger scale, monitor the internal temperature and adjust cooling as needed to prevent overheating and side reactions. |
| Moisture Contamination | 1. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). 2. Use anhydrous solvents and reagents. |
Problem: Formation of side products (e.g., monophosphate, tri- or pyrophosphates).
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | 1. Carefully control the stoichiometry of the phosphorylating agent to the diol. An excess may lead to side reactions. 2. For scale-up, ensure efficient mixing to maintain uniform concentrations. |
| Reaction Time | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ³¹P NMR). 2. Quench the reaction once the formation of the desired diphosphate is maximized to prevent the formation of further byproducts. |
Guide 2: Purification of the Diphosphoric Acid Intermediate
Problem: Difficulty in purifying the highly polar diphosphoric acid.
| Potential Cause | Troubleshooting Steps |
| Unsuitability of Standard Chromatography | 1. Avoid standard silica (B1680970) gel chromatography as the highly polar product will likely have very strong interactions. 2. Consider reverse-phase chromatography (C18) with a buffered mobile phase (e.g., water/acetonitrile (B52724) with a volatile buffer like ammonium (B1175870) acetate). 3. Ion-exchange chromatography can also be an effective method for separating ionic compounds. 4. For large-scale purification, preparative countercurrent chromatography is a viable option for polar compounds.[2] |
| Co-elution with Polar Impurities | 1. Adjust the pH of the mobile phase during reverse-phase chromatography to alter the ionization state and retention of the product and impurities.[3] 2. Employ hydrophilic interaction liquid chromatography (HILIC) which uses a polar stationary phase and a mobile phase with a high organic solvent content, suitable for retaining very polar compounds.[4] |
Guide 3: Formation and Isolation of the Disodium Salt
Problem: Incorrect salt formation or difficulty in isolating a solid product.
| Potential Cause | Troubleshooting Steps |
| Inaccurate pH Control | 1. Phosphoric acid is triprotic; to form the disodium salt (Na₂HPO₄), the reaction requires 2 molar equivalents of NaOH for every 1 molar equivalent of H₃PO₄.[5] 2. Slowly add a standardized solution of sodium hydroxide (B78521) (or another suitable sodium base like sodium bicarbonate) while monitoring the pH. The target pH for disodium phosphate formation is approximately 9.7.[6] |
| Product is Hygroscopic | 1. The disodium salt is likely to be hygroscopic, meaning it readily absorbs moisture from the air. 2. Handle the solid product in a low-humidity environment or a glove box. 3. Dry the final product thoroughly under high vacuum. Store in a desiccator over a strong drying agent and in well-sealed containers. |
| Crystallization Issues | 1. Crystallization of highly polar, ionic compounds can be challenging. 2. Experiment with different solvent/anti-solvent systems to induce precipitation. 3. If the product oils out, try adjusting the temperature, concentration, or using seed crystals. |
Experimental Protocols
Protocol 1: Synthesis of Diphosphoric Acid Intermediate
This protocol is a generalized procedure based on the TCA-mediated phosphorylation of diols.
-
Preparation: Under an inert atmosphere (Argon), dissolve the parent "molecular tweezer" diol in an anhydrous solvent (e.g., acetonitrile or DMF).
-
Phosphorylation: Cool the solution to 0°C. Add trichloroacetonitrile (TCA) followed by the dropwise addition of a base (e.g., DBU).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for the prescribed time (monitoring by TLC or LC-MS is recommended).
-
Work-up: Quench the reaction and perform a liquid-liquid extraction to remove non-polar impurities. The highly polar diphosphoric acid should remain in the aqueous layer.
-
Purification: Purify the aqueous layer using reverse-phase chromatography with a suitable buffered mobile phase.
-
Analysis: Characterize the product using ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Conversion to Disodium Salt
-
Dissolution: Dissolve the purified diphosphoric acid in a suitable solvent, such as deionized water or an alcohol/water mixture.
-
Neutralization: Cool the solution in an ice bath. Slowly add a standardized solution of sodium hydroxide (2 molar equivalents) while continuously monitoring the pH with a calibrated pH meter.
-
Isolation: Once the target pH is reached and stable, remove the solvent under reduced pressure.
-
Drying: Dry the resulting solid under high vacuum at a slightly elevated temperature to remove residual water.
-
Storage: Store the final hygroscopic product in a tightly sealed container inside a desiccator.
Data Summary
| Parameter | Typical Values/Observations | Analytical Method |
| Phosphorylation Yield | High yields have been reported for analogous compounds.[1] | LC-MS, NMR |
| Purity of Diphosphoric Acid | >95% after purification[1] | HPLC, ¹H NMR, ³¹P NMR |
| Salt Formation pH | Target pH ~9.7 for disodium phosphate[6] | pH meter |
| Final Product Appearance | Typically a white to off-white solid | Visual Inspection |
| Hygroscopicity | High | Gravimetric analysis |
| Stability | Stable when stored in dry conditions | HPLC for degradation products |
Diagrams
Logical Workflow for Synthesis
Caption: General synthesis workflow for this compound.
Troubleshooting Logic for Low Phosphorylation Yield
References
Technical Support Center: Overcoming Limitations of In Vitro Models for SARS-CoV-2-IN-29 Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers utilizing in vitro models to evaluate the antiviral activity of SARS-CoV-2-IN-29 disodium (B8443419). This document addresses common challenges and offers detailed experimental protocols to ensure robust and reliable results.
Introduction to SARS-CoV-2-IN-29 Disodium
This compound is a novel antiviral candidate characterized as a two-armed diphosphate (B83284) ester with a benzene (B151609) system, functioning as a "molecular tweezer"[1]. Its primary mechanism of action is the disruption of viral liposomal membranes, thereby inhibiting viral entry and replication[1]. Pre-clinical data has demonstrated its efficacy against SARS-CoV-2 and other enveloped viruses[1].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts by disrupting the lipid envelope of the SARS-CoV-2 virus. This "molecular tweezer" is designed to interact with and destabilize the viral membrane, leading to a loss of viral integrity and infectivity[1].
Q2: In which cell lines has this compound been tested?
A2: The primary reported cell line for testing is the Caco-2 human colon epithelial cell line[1]. In these cells, the compound has shown low cytotoxicity[1].
Q3: What are the reported IC50 and CC50 values for this compound?
A3: In Caco-2 cells, this compound has demonstrated an IC50 of approximately 1.5 µM against SARS-CoV-2 infection and 1.6 µM in a spike pseudoparticle transduction assay. The CC50 in Caco-2 cells was reported to be 77.4 µM, indicating a favorable selectivity index[1].
Q4: Are there known issues with the solubility or stability of this compound in experimental settings?
A4: As a diphosphate ester, the solubility and stability of this compound can be influenced by the pH and ionic strength of the buffer. Phosphate esters are generally stable but can be susceptible to hydrolysis under certain conditions. It is recommended to prepare fresh solutions and validate their stability under your specific assay conditions.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro testing of this compound.
Issue 1: Higher than expected IC50 values or low antiviral efficacy.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots. |
| Suboptimal Assay Conditions | Ensure that the cell density, multiplicity of infection (MOI), and incubation times are optimized and consistent across experiments. A high MOI can overwhelm the inhibitory capacity of the compound. |
| Cell Line Specificity | The antiviral activity of this compound may vary between different cell lines due to differences in cell membrane composition and viral entry pathways. If possible, test the compound in multiple relevant cell lines (e.g., Caco-2, Vero E6, Calu-3). |
| Virus Strain Variability | Different SARS-CoV-2 variants may exhibit varying susceptibility to the compound. If feasible, test against multiple variants of concern. |
| Interaction with Assay Components | The diphosphate ester moiety could potentially interact with components in the cell culture medium, such as divalent cations, which might reduce the effective concentration of the compound. Consider evaluating the compound's activity in serum-free or low-serum conditions, if compatible with your assay. |
Issue 2: High background signal or apparent cytotoxicity in control wells.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically ≤ 0.5%). Run a vehicle control (solvent only) to assess its effect on cell viability. |
| Compound Precipitation | Visually inspect the assay plates for any signs of compound precipitation, which can cause light scattering and interfere with absorbance or fluorescence readings. If precipitation is observed, adjust the compound concentration or the solvent system. |
| Off-Target Effects of "Molecular Tweezer" | The "molecular tweezer" structure may lead to non-specific binding to cellular components or assay reagents. To investigate this, consider running control experiments with a structurally related but inactive compound, if available. |
| Interference with Assay Readout | The compound may intrinsically absorb light or fluoresce at the wavelengths used for the assay readout. To check for this, run a control plate with the compound in cell-free media. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Variability in Cell Health and Passage Number | Use cells within a consistent and narrow passage number range. Ensure cells are healthy and have high viability before starting the experiment. |
| Inconsistent Virus Titer | Titer your virus stock before each experiment to ensure a consistent MOI is used. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize variability in compound and virus addition. |
| Edge Effects in Multi-well Plates | To minimize "edge effects," avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related "molecular tweezer" compounds.
| Compound | Assay | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 Infection | Caco-2 | 1.5 | 77.4 | 51.6 | [1] |
| This compound | Spike Pseudoparticle Transduction | Caco-2 | 1.6 | 77.4 | 48.4 | [1] |
| CLR01 | SARS-CoV-2 Infection | Caco-2 | 77 | >100 | >1.3 | [2] |
| CLR05 | SARS-CoV-2 Infection | Caco-2 | 167 | 117 | 0.7 | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for measuring the neutralization of live SARS-CoV-2.
Materials:
-
Vero E6 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock of known titer
-
This compound
-
Semi-solid overlay (e.g., 1.2% methylcellulose (B11928114) in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% neutral-buffered)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Neutralization Reaction: Mix the diluted compound with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the Vero E6 cell monolayer and add the compound-virus mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and add the semi-solid overlay to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The IC50 is the concentration of the compound that results in a 50% reduction in the number of plaques.
Protocol 2: Pseudovirus Neutralization Assay
This is a safer alternative to using live virus and is suitable for high-throughput screening.
Materials:
-
HEK293T cells stably expressing ACE2
-
SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles carrying a reporter gene (e.g., luciferase or GFP)
-
Complete cell culture medium
-
This compound
-
Luciferase assay reagent (if applicable)
Procedure:
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Neutralization: Mix the diluted compound with the SARS-CoV-2 pseudovirus and incubate for 1 hour at 37°C.
-
Infection: Add the compound-pseudovirus mixture to the cells.
-
Incubation: Incubate for 48-72 hours at 37°C.
-
Readout: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence).
-
Data Analysis: Calculate the percentage of inhibition relative to the virus-only control. The IC50 is the concentration of the compound that inhibits reporter gene expression by 50%.
Protocol 3: Caco-2 Cell Permeability Assay
This assay assesses the ability of a compound to cross an intestinal epithelial barrier model.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Complete cell culture medium
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and allow them to differentiate for 21 days to form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay:
-
For apical-to-basolateral (A-B) permeability, add the compound to the apical chamber and collect samples from the basolateral chamber at various time points.
-
For basolateral-to-apical (B-A) permeability, add the compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 4: Liposome (B1194612) Disruption Assay
This assay directly measures the membrane-disrupting activity of the compound.
Materials:
-
Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
This compound
-
Buffer solution (e.g., PBS)
-
Fluorometer
Procedure:
-
Prepare Liposomes: Prepare large unilamellar vesicles (LUVs) encapsulating a high concentration of a fluorescent dye.
-
Assay Setup: In a 96-well plate, add the liposome suspension to a buffer solution.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time. Disruption of the liposomes will cause the dye to leak out and become de-quenched, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percentage of dye leakage relative to a positive control (e.g., a detergent like Triton X-100). The EC50 is the concentration of the compound that causes 50% dye leakage.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro antiviral assays.
Caption: Troubleshooting workflow for low antiviral efficacy.
References
Validation & Comparative
Comparative Antiviral Activity of SARS-CoV-2-IN-29 Disodium and SARS-CoV-2-IN-28 Disodium
A Head-to-Head Analysis of Two Molecular Tweezer-Based Antiviral Candidates
In the ongoing search for effective antiviral agents against SARS-CoV-2, a class of compounds known as molecular tweezers has emerged as a promising area of research. These supramolecular structures are designed to interact with and disrupt the lipid envelopes of viruses, offering a broad-spectrum antiviral mechanism. This guide provides a detailed comparison of the in vitro antiviral activity of two such compounds, SARS-CoV-2-IN-29 disodium (B8443419) and SARS-CoV-2-IN-28 disodium, based on available experimental data.
Both SARS-CoV-2-IN-29 disodium and SARS-CoV-2-IN-28 disodium are two-armed diphosphate (B83284) esters that function as molecular tweezers. They are designed to target and destabilize the viral membrane, thereby inhibiting viral entry and replication. The data presented here is primarily derived from studies on their effects on SARS-CoV-2 infectivity in cell culture models. In the primary scientific literature, SARS-CoV-2-IN-28 disodium is also identified as CP020, and this compound as CP024.[1][2][3]
Quantitative Comparison of Antiviral Activity
The antiviral efficacy, cytotoxicity, and membrane disruption capabilities of this compound and SARS-CoV-2-IN-28 disodium have been evaluated in vitro. The following table summarizes the key quantitative data for a direct comparison.
| Parameter | This compound (CP024) | SARS-CoV-2-IN-28 Disodium (CP020) | Reference |
| Antiviral Activity (SARS-CoV-2) | |||
| IC50 (Viral Activity) | 1.5 µM | 0.4 µM | [1][2] |
| IC50 (Spike Pseudoparticle Transduction) | 1.6 µM | 1.0 µM | [1][2] |
| Cytotoxicity | |||
| CC50 (Caco-2 cells) | 77.4 µM | 213.1 µM | [1][2] |
| Selectivity Index (SI) | |||
| SI (CC50/IC50 for viral activity) | 51.6 | 532.75 | Calculated |
| Membrane Disruption | |||
| EC50 (Liposomal Membrane Disruption) | 3.0 µM | 4.4 µM | [1][2] |
| Activity Against Other Enveloped Viruses | |||
| IC50 (Influenza A Virus, IAV) | 2.1 µM | 24.5 µM | [1][2] |
| IC50 (Measles Virus, MeV) | 2.1 µM | 4.0 µM | [1][2] |
| IC50 (Herpes Simplex Virus-1, HSV-1) | 1.8 µM | 1.6 µM | [1][2] |
| IC50 (Respiratory Syncytial Virus, RSV) | Not Reported | 7.1 µM | [1] |
Based on the IC50 values for direct antiviral activity against SARS-CoV-2, SARS-CoV-2-IN-28 disodium (IC50 = 0.4 µM) is approximately 3.75 times more potent than this compound (IC50 = 1.5 µM) .[1][2] Furthermore, SARS-CoV-2-IN-28 disodium exhibits a significantly lower cytotoxicity in Caco-2 cells, resulting in a much higher selectivity index (532.75) compared to this compound (51.6). A higher selectivity index is a favorable characteristic for a potential antiviral drug, as it indicates a wider therapeutic window.
Interestingly, while SARS-CoV-2-IN-28 disodium is more potent against SARS-CoV-2, this compound shows a slightly better efficacy in disrupting liposomal membranes (EC50 = 3.0 µM vs. 4.4 µM).[1][2] This suggests subtle differences in their interaction with lipid bilayers.
Mechanism of Action: Viral Envelope Disruption
The proposed mechanism of action for both compounds is the disruption of the SARS-CoV-2 viral envelope. As molecular tweezers, they are thought to insert their hydrophobic arms into the lipid bilayer of the virus, leading to a loss of membrane integrity and subsequent inactivation of the virus. This mechanism is supported by the liposomal membrane disruption data.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
SARS-CoV-2 Antiviral Activity Assay (in Caco-2 cells)
This assay determines the concentration of the compound required to inhibit SARS-CoV-2 infection in a relevant human cell line.
Protocol:
-
Cell Culture: Caco-2 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
-
Compound Preparation: Serial dilutions of this compound and SARS-CoV-2-IN-28 disodium are prepared in a suitable buffer.
-
Virus Inactivation: SARS-CoV-2 is incubated with the different concentrations of the compounds (typically ranging from 0 to 15 µM) for 2 hours at 37°C.[1][2]
-
Infection: The Caco-2 cell monolayers are then infected with the pre-incubated virus-compound mixtures.
-
Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 48 hours).
-
Quantification: After incubation, the level of viral infection is quantified. This is often done by measuring the amount of a specific viral protein, such as the Spike protein, using an in-cell Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the viral infection, is calculated from the dose-response curve.
Spike Pseudoparticle Transduction Assay
This assay assesses the ability of the compounds to inhibit the entry of viral particles that are engineered to express the SARS-CoV-2 Spike protein.
Protocol:
-
Pseudoparticle Production: Lentiviral or other viral particles are produced that incorporate the SARS-CoV-2 Spike protein on their surface and carry a reporter gene (e.g., luciferase or green fluorescent protein).
-
Cell Culture: A suitable cell line that expresses the ACE2 receptor (the entry receptor for SARS-CoV-2), such as HEK293T-ACE2 cells, is seeded in 96-well plates.
-
Inhibition Assay: The Spike-pseudotyped viral particles are pre-incubated with various concentrations of the test compounds before being added to the cells.
-
Transduction and Measurement: After a suitable incubation period (e.g., 48-72 hours), the level of transduction is measured by quantifying the expression of the reporter gene (e.g., measuring luciferase activity or counting fluorescent cells).
-
Data Analysis: The IC50 for the inhibition of pseudoparticle transduction is calculated.
Liposomal Membrane Disruption Assay
This assay directly measures the ability of the compounds to disrupt lipid membranes, providing evidence for their mechanism of action.
References
A Comparative Analysis of SARS-CoV-2 Antiviral Candidates: SARS-CoV-2-IN-29 Disodium and Remdesivir
For Immediate Release
Ulm, Germany and Foster City, CA – December 6, 2025 – In the ongoing global effort to develop effective therapeutics against SARS-CoV-2, a comprehensive comparative analysis of two antiviral compounds, SARS-CoV-2-IN-29 disodium (B8443419) and remdesivir (B604916), has been conducted. This report details their distinct mechanisms of action, comparative in vitro efficacy, and the experimental protocols utilized for their evaluation, providing critical insights for researchers, scientists, and drug development professionals.
Executive Summary
This guide presents a head-to-head comparison of SARS-CoV-2-IN-29 disodium, a novel molecular tweezer, and remdesivir, an FDA-approved nucleotide analog. While both compounds exhibit potent antiviral activity against SARS-CoV-2, they operate through fundamentally different mechanisms. This compound physically disrupts the viral envelope, a broad-spectrum approach, whereas remdesivir targets the viral RNA-dependent RNA polymerase (RdRp), inhibiting viral replication. This analysis, supported by experimental data, aims to inform further research and development in the pursuit of effective COVID-19 treatments.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the key quantitative data for this compound and remdesivir based on in vitro studies.
| Compound | Mechanism of Action | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Viral Membrane Disruption | Caco-2 | 1.5 (IC50) | 77.4 | 51.6 | [1] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | Vero E6 | 0.77 (EC50) | >100 | >129.87 | [2] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | Vero E6 | 1.6 (EC50) | >100 | >62.5 | [3] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary based on the cell line, viral strain, and specific assay used. The data presented here are from representative studies to provide a comparative overview.
Mechanism of Action
This compound: A Molecular Tweezer Approach
This compound is a two-armed diphosphate (B83284) ester that functions as a "molecular tweezer".[1] Its mechanism of action is primarily physical, involving the disruption of the viral lipid membrane. This leads to a loss of integrity of the viral envelope, thereby inactivating the virus and preventing its entry into host cells. This broad-spectrum mechanism suggests potential activity against other enveloped viruses.[1]
Mechanism of Action of this compound.
Remdesivir: Targeting Viral Replication
Remdesivir is a prodrug of a nucleotide analog. Once inside the host cell, it is metabolized into its active triphosphate form. This active form mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The incorporation of remdesivir's active metabolite results in delayed chain termination, effectively halting viral RNA replication.
Mechanism of Action of Remdesivir.
Experimental Protocols
In Vitro Antiviral Activity Assay for this compound
The antiviral activity of this compound was determined by incubating the virus with the compound prior to infection of cells.
-
Virus Preparation: SARS-CoV-2 (Wuhan strain) was used.
-
Compound Incubation: The virus was incubated with varying concentrations of this compound for 2 hours at 37°C.
-
Cell Infection: Caco-2 cells were inoculated with the virus-compound mixture.
-
Quantification: After two days of incubation, the infection rates were quantified by measuring the viral spike (S) protein using an in-cell ELISA.
-
Data Analysis: The IC50 value was calculated from the dose-response curve.
In Vitro Antiviral Activity Assay for Remdesivir (CPE-based)
A common method to assess the antiviral efficacy of remdesivir is the cytopathic effect (CPE)-based assay.[3]
-
Cell Seeding: Vero E6 cells were seeded in 96-well plates at a density of 1x10^4 cells per well and incubated overnight.
-
Drug Treatment: The next day, the cells were treated with various concentrations of remdesivir.
-
Virus Infection: Cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Incubation: The plates were incubated for 72 hours.
-
Cell Viability Measurement: Cell viability was measured using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
Data Analysis: The EC50 value, the concentration at which 50% of the CPE is inhibited, was calculated.
Workflow for CPE-based Antiviral Assay.
Cytotoxicity Assay
For both compounds, cytotoxicity was assessed in parallel to the antiviral assays.
-
Cell Seeding: Cells (e.g., Caco-2 or Vero E6) were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a range of concentrations of the respective compound.
-
Incubation: The plates were incubated for the same duration as the antiviral assay (e.g., 48 or 72 hours).
-
Viability Measurement: Cell viability was determined using a standard method such as the CellTiter-Blue® Cell Viability Assay or MTS assay.
-
Data Analysis: The CC50 value, the concentration that reduces cell viability by 50%, was calculated.
Comparative Discussion
This compound and remdesivir represent two distinct strategies for combating SARS-CoV-2. The molecular tweezer's mechanism of direct viral envelope disruption is a physical mode of action that could be less susceptible to viral mutations affecting protein targets. In contrast, remdesivir's targeting of the viral RdRp is a highly specific mechanism. While this specificity can lead to high potency, it also carries the risk of resistance development through mutations in the RdRp enzyme.
The in vitro data show that both compounds are active in the low micromolar range. Remdesivir exhibits a higher selectivity index in Vero E6 cells, indicating a wider therapeutic window in this specific cell line. However, direct comparison of potency should be made with caution due to the different cell lines and assay methodologies used in the cited studies.
Conclusion
Both this compound and remdesivir demonstrate promising antiviral activity against SARS-CoV-2 in vitro. Their different mechanisms of action offer complementary approaches to antiviral therapy. The broad-spectrum potential of this compound warrants further investigation, while the established clinical use of remdesivir provides a benchmark for the development of new therapeutics. Further head-to-head studies in more advanced preclinical models are necessary to fully elucidate their comparative efficacy and potential for clinical application.
References
A Comparative Guide to SARS-CoV-2 Entry Inhibitors: Evaluating the Efficacy of SARS-CoV-2-IN-29 Disodium and Other Novel Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of SARS-CoV-2-IN-29 disodium (B8443419) against other notable SARS-CoV-2 entry inhibitors. The information is compiled from peer-reviewed studies to facilitate an evidence-based understanding of their potential as antiviral agents.
The entry of SARS-CoV-2 into host cells is a critical first step in its infection cycle, making it a prime target for antiviral drug development. A variety of entry inhibitors have been investigated, each with a unique mechanism of action. This guide focuses on the comparative efficacy of these agents, with a special emphasis on SARS-CoV-2-IN-29 disodium, a novel molecular tweezer compound.
Mechanism of Action: A Multifaceted Approach to Blocking Viral Entry
SARS-CoV-2 entry is a complex process primarily mediated by the viral spike (S) protein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. This interaction triggers a cascade of events, including proteolytic cleavage of the S protein by host proteases like TMPRSS2, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral genome into the cell.
Entry inhibitors are designed to disrupt one or more of these crucial steps. Their mechanisms of action can be broadly categorized as:
-
Spike-ACE2 Interaction Blockers: These inhibitors prevent the initial attachment of the virus to the host cell by binding to either the spike protein's receptor-binding domain (RBD) or the ACE2 receptor itself.
-
Membrane Fusion Inhibitors: These agents interfere with the conformational changes in the spike protein that are necessary for the fusion of the viral and host cell membranes.
-
Viral Envelope Disrupters: Some compounds, like this compound, directly target the lipid envelope of the virus, compromising its integrity and rendering it non-infectious.[1][2]
Comparative Efficacy of SARS-CoV-2 Entry Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected entry inhibitors. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented, which represent the concentration of a drug that is required for 50% inhibition of viral activity in vitro. It is important to note that these values can vary depending on the specific experimental setup, including the cell line and virus strain used.
| Inhibitor | Target/Mechanism | IC50/EC50 (µM) | Cell Line | Virus Type | Reference |
| This compound (CP024) | Viral Envelope Disruption | IC50: 1.6 | Caco-2 | SARS-CoV-2 | [1][2] |
| MU-UNMC-1 | Spike-ACE2 Interaction | IC50: 0.67 | UNCN1T | SARS-CoV-2 | [3][4] |
| MU-UNMC-2 | Spike-ACE2 Interaction | IC50: 1.72 | UNCN1T | SARS-CoV-2 | [3][4] |
| Chloroquine | Endosomal Acidification | IC50: 1.13 | Vero E6 | SARS-CoV-2 | [5] |
| Etravirine | Viral Entry Inhibition | EC50: 0.0045 - 0.0058 | VERO E6 | Pseudovirus | [6][7] |
| Dolutegravir | Viral Entry Inhibition | EC50: 0.0102 - 0.0229 | VERO E6 | Pseudovirus | [6][7] |
| ACE2-V2.4-Ig | Spike Protein Binding | IC50: 0.0065 - 0.033 | HeLa-ACE2 | Pseudovirus | [8] |
Experimental Protocols
The determination of the antiviral efficacy of these inhibitors relies on robust in vitro assays. The most common methods are pseudovirus neutralization assays and live virus inhibition assays.
Pseudovirus Neutralization Assay
This assay utilizes a replication-defective virus (e.g., lentivirus or vesicular stomatitis virus) that has been engineered to express the SARS-CoV-2 spike protein on its surface and carries a reporter gene (e.g., luciferase or green fluorescent protein).
Workflow:
-
Cell Seeding: Host cells expressing the ACE2 receptor (e.g., HEK293T-ACE2 or Vero E6) are seeded in a multi-well plate.
-
Inhibitor Treatment: The cells are pre-incubated with serial dilutions of the test inhibitor.
-
Pseudovirus Infection: The cells are then infected with the spike-pseudotyped virus.
-
Reporter Gene Expression Measurement: After a defined incubation period (typically 48-72 hours), the expression of the reporter gene is quantified. A decrease in reporter signal in the presence of the inhibitor indicates a reduction in viral entry.
-
IC50/EC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the reporter signal is calculated as the IC50 or EC50 value.
Live Virus Inhibition Assay
This assay uses infectious SARS-CoV-2 to infect host cells in a biosafety level 3 (BSL-3) laboratory.
Workflow:
-
Cell Seeding: A suitable host cell line (e.g., Vero E6 or Calu-3) is seeded in a multi-well plate.
-
Inhibitor and Virus Co-incubation: Serial dilutions of the inhibitor are mixed with a known amount of infectious SARS-CoV-2 and incubated.
-
Cell Infection: The inhibitor-virus mixture is then added to the cells.
-
Quantification of Viral Replication: After an incubation period, the extent of viral replication is measured. This can be done by quantifying the viral RNA in the cell supernatant using RT-qPCR, or by observing the cytopathic effect (CPE) of the virus on the cells.
-
IC50/EC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in viral replication is determined.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advanced Molecular Tweezers with Lipid Anchors against SARS-CoV-2 and Other Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
Comparative Efficacy of SARS-CoV-2-IN-29 Disodium Against Viral Variants: A Mechanistic Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral mechanism and performance of SARS-CoV-2-IN-29 disodium (B8443419) against various SARS-CoV-2 variants, benchmarked against established antiviral agents. The content is designed to offer a clear, data-driven perspective for researchers in the field of virology and drug development.
Introduction to SARS-CoV-2-IN-29 Disodium
This compound is a novel antiviral candidate belonging to the class of compounds known as "molecular tweezers." It is a two-armed diphosphate (B83284) ester with a benzene (B151609) system.[1] Its unique mechanism of action targets the physical integrity of the virus, offering a broad-spectrum antiviral strategy.
Mechanism of Action: Viral Membrane Disruption
Unlike many antiviral drugs that target specific viral enzymes or proteins, this compound acts by disrupting the viral envelope.[1] As a molecular tweezer, it is designed to interact with and destabilize lipid bilayers, leading to the physical rupture of the viral membrane. This mechanism is not dependent on viral spike protein mutations, suggesting a potential for efficacy against a wide range of variants. The EC50 value for liposomal membrane disruption has been reported as 3.0 μM.[1]
Caption: Mechanism of this compound.
Comparative Antiviral Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and comparator antiviral agents against various SARS-CoV-2 strains.
This compound Efficacy
| Compound | Virus/Assay | IC50/EC50 (μM) | Cell Line | Reference |
| This compound | SARS-CoV-2 (Strain not specified) | 1.5 (IC50) | Caco-2 | [1] |
| This compound | Spike Pseudoparticle Transduction | 1.6 (IC50) | Not specified | [1] |
| This compound | Liposomal Membrane Disruption | 3.0 (EC50) | N/A | [1] |
Note: Specific efficacy data for this compound against Alpha, Delta, Omicron, and other variants of concern are not available in the public domain at the time of this review. The parent class of molecular tweezers has shown activity against the Alpha variant, but specific data for this compound is lacking.
Comparator Antiviral Agents: Efficacy Against Variants
This table provides a comparative overview of the in vitro efficacy of approved antiviral drugs against major SARS-CoV-2 variants.
| Antiviral Agent | Mechanism of Action | Efficacy Against Variants (Summary) | Reference |
| Paxlovid (Nirmatrelvir/Ritonavir) | 3CL Protease Inhibitor | Nirmatrelvir has demonstrated in vitro activity against Alpha, Beta, Gamma, Delta, Lambda, Mu, and Omicron variants.[2] | [2][3] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | Generally retains activity against variants, though some studies suggest minor reductions in susceptibility for certain Omicron subvariants. | [4] |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) inhibitor (induces lethal mutagenesis) | Maintains antiviral activity across major SARS-CoV-2 variants, including Alpha, Beta, Gamma, Delta, and various Omicron sublineages.[5] | [5][6][7][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Pseudovirus Neutralization Assay
This assay is used to determine the concentration of an antiviral compound required to inhibit viral entry mediated by the spike protein.
Caption: Workflow for a pseudovirus neutralization assay.
Protocol:
-
Cell Seeding: Seed HEK293T cells stably expressing the human ACE2 receptor in 96-well plates.[10][11][12]
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in a separate 96-well plate.
-
Virus-Compound Incubation: Mix the diluted compound with a fixed amount of SARS-CoV-2 pseudovirus (e.g., a lentiviral vector expressing the spike protein and a luciferase reporter gene). Incubate the mixture for 1 hour at 37°C.[12]
-
Infection: Transfer the virus-compound mixture to the wells containing the ACE2-expressing cells.[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[10][12]
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for measuring the titer of neutralizing antibodies and can be adapted to assess the potency of antiviral compounds against live virus.
Protocol:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero E6) in 6-well or 12-well plates.[13][14]
-
Virus-Compound Incubation: Prepare serial dilutions of the antiviral compound and mix with a standardized amount of live SARS-CoV-2. Incubate for 1 hour at 37°C to allow the compound to neutralize the virus.[13][14]
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[13]
-
Incubation: Incubate the plates for 2-4 days until visible plaques are formed.
-
Fixation and Staining: Fix the cells with a fixative (e.g., 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.[14]
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the concentration that results in a 50% or 90% reduction in the number of plaques compared to the virus control (PRNT50 or PRNT90).[14]
Liposome (B1194612) Disruption Assay
This assay directly measures the ability of a compound to disrupt a lipid bilayer, which is the mechanism of action for this compound.
Caption: Principle of the liposome disruption assay.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a concentration that causes self-quenching.[15][16]
-
Assay Setup: In a 96-well plate, add the prepared liposomes to a buffer.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time. Disruption of the liposome membrane will cause the dye to leak out, become diluted, and de-quenched, resulting in an increase in fluorescence.[15][16]
-
Data Analysis: The percentage of dye leakage is calculated relative to a positive control (e.g., a detergent like Triton X-100 that causes complete liposome lysis). The half-maximal effective concentration (EC50) for membrane disruption is then determined.
Conclusion
This compound represents a promising antiviral candidate with a distinct mechanism of action that targets the viral envelope. This approach is theoretically less susceptible to viral mutations affecting the spike protein, which is a significant advantage in the face of evolving SARS-CoV-2 variants. The available data demonstrates its potent in vitro activity against an early strain of SARS-CoV-2.
However, a critical gap in the current knowledge is the lack of specific efficacy data for this compound against prevalent and emerging variants of concern such as Delta and Omicron. In contrast, approved antiviral agents like Paxlovid, Remdesivir, and Molnupiravir have more extensive data packages detailing their performance against a broader range of variants.
Further research is imperative to validate the efficacy of this compound and other molecular tweezers against current and future SARS-CoV-2 variants. The experimental protocols detailed in this guide provide a framework for conducting such validation studies. The unique mechanism of viral membrane disruption warrants continued investigation as a potential pan-coronavirus or broad-spectrum antiviral strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 3. ijrpr.com [ijrpr.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Molnupiravir: Mechanism of action, clinical, and translational science – ScienceOpen [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. genemedi.net [genemedi.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of a Pseudovirus Neutralization Assay for SARS-CoV-2 and Correlation with Live Virus-Based Micro Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jimahlab.princeton.edu [jimahlab.princeton.edu]
- 16. researchgate.net [researchgate.net]
head-to-head comparison of molecular tweezers for SARS-CoV-2 inhibition
A comprehensive head-to-head comparison of molecular tweezers for the inhibition of SARS-CoV-2, designed for researchers, scientists, and drug development professionals.
Introduction to Molecular Tweezers for SARS-CoV-2 Inhibition
The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the urgent development of novel antiviral strategies. Among the promising candidates are molecular tweezers, supramolecular compounds capable of disrupting the infectivity of enveloped viruses. This guide provides a detailed comparative analysis of various molecular tweezers, focusing on their efficacy against SARS-CoV-2.
Molecular tweezers are organic host molecules with open cavities that can bind to specific guest molecules. In the context of virology, certain tweezers, notably CLR01 and its derivatives, have demonstrated broad-spectrum antiviral activity by targeting the viral envelope. The primary mechanism of action involves the disruption of the lipid bilayer of the virus, leading to a loss of viral integrity and infectivity.[1][2] This virucidal mechanism is advantageous as it is less susceptible to viral mutations affecting specific proteins.
This guide compares first-generation molecular tweezers, such as CLR01 and CLR05, with a series of advanced second-generation derivatives that have been engineered for enhanced antiviral potency.
Quantitative Comparison of Molecular Tweezers
The following table summarizes the in vitro efficacy and cytotoxicity of various molecular tweezers against SARS-CoV-2. The data is derived from studies using a SARS-CoV-2 spike pseudoparticle transduction assay in Caco2 cells. The half-maximal inhibitory concentration (IC50) indicates the potency of viral inhibition, while the half-maximal cytotoxic concentration (CC50) reflects the compound's toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
| Compound | Generation | Modification | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| CLR01 | First | None | 35 | >300 | >8.6 |
| CLR05 | First | Carboxylate bridge | 167 | 117 | 0.7 |
| CP002 | Second | Aromatic Ester | 2.6 | 97.0 | 37.3 |
| CP005 | Second | Aromatic Ester | 1.8 | 122.3 | 67.9 |
| CP006 | Second | Aromatic Ester | 2.4 | 75.9 | 31.6 |
| CP019 | Second | C6 Alkyl Ester | 1.7 | 208.0 | 122.3 |
| CP020 | Second | C7 Alkyl Ester | 1.0 | 213.1 | 213.1 |
| CP021 | Second | Alkyl Ester | 16.2 | >300 | >18.5 |
| CP022 | Second | Aromatic Ester | 6.0 | 194.3 | 32.3 |
| CP024 | Second | Aromatic Ester | 1.6 | 77.4 | 48.3 |
| CP026 | Second | Aromatic Ester | 1.6 | 117.9 | 73.6 |
| CP027 | Second | Aromatic Ester | 1.5 | 83.8 | 55.8 |
| CP038 | Second | Alkyl Ester | Not specified in top results | >300 | Not specified in top results |
Data extracted from Weil et al., JACS Au 2022, 2, 9, 2187–2202. The IC50 values are against SARS-CoV-2 spike-mediated transduction, and CC50 values were determined in Caco2 cells.[1]
Mechanism of Action and Experimental Workflow
The antiviral activity of molecular tweezers against SARS-CoV-2 is attributed to their ability to disrupt the viral lipid envelope. This mechanism is visualized below, followed by a diagram of the typical experimental workflow used to assess their efficacy.
Caption: Mechanism of SARS-CoV-2 inactivation by molecular tweezers.
Caption: Experimental workflow for assessing antiviral efficacy.
Detailed Experimental Protocols
SARS-CoV-2 Pseudovirus Transduction Assay
This assay is a high-throughput method to screen for inhibitors of SARS-CoV-2 entry. It utilizes lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein and carrying a reporter gene (e.g., luciferase).
-
Cell Culture: Caco2 cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and cultured overnight in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Compound Preparation: Molecular tweezers are serially diluted in DMEM to achieve a range of final concentrations.
-
Virus Treatment and Infection: SARS-CoV-2 spike-pseudotyped lentiviral particles are mixed with the diluted compounds or a vehicle control (e.g., PBS) and incubated at 37°C for 1 hour. The cell culture medium is then replaced with the virus-compound mixtures.
-
Incubation: The infected cells are incubated at 37°C in a 5% CO2 atmosphere for 48 to 72 hours.
-
Data Acquisition: After incubation, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curves using non-linear regression analysis in software such as GraphPad Prism.
In-Cell ELISA for Live SARS-CoV-2 Infection
This assay quantifies the extent of viral replication in the presence of inhibitory compounds using live, infectious SARS-CoV-2.
-
Cell Culture: Caco2 cells are seeded in 96-well plates as described above.
-
Virus Treatment and Infection: Live SARS-CoV-2 (e.g., Wuhan strain) at a specific multiplicity of infection (MOI) is incubated with serial dilutions of the molecular tweezers for 2 hours at 37°C. This mixture is then used to inoculate the Caco2 cells.
-
Incubation: The infected cells are incubated for 48 hours at 37°C.
-
Cell Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
-
Immunostaining: The fixed and permeabilized cells are incubated with a primary antibody specific for a viral protein (e.g., SARS-CoV-2 Spike protein). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Signal Detection: A substrate for the enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader.
-
Data Analysis: The infection rates are quantified, and IC50 values are determined by normalizing the data to mock-infected controls and performing non-linear regression analysis.
Cytotoxicity Assay
This assay determines the concentration at which the molecular tweezers become toxic to the host cells.
-
Cell Culture: Caco2 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same range of concentrations of the molecular tweezers as used in the antiviral assays.
-
Incubation: The cells are incubated for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.
Conclusion
The development of second-generation molecular tweezers represents a significant advancement in the search for effective SARS-CoV-2 inhibitors. By modifying the parent molecule, CLR01, with various ester groups, researchers have been able to dramatically increase antiviral potency, in some cases by more than an order of magnitude, while maintaining a favorable safety profile.[1] The broad-spectrum, virucidal mechanism of action makes these compounds promising candidates for further preclinical and clinical development, not only for COVID-19 but also for other emerging and existing enveloped viral pathogens.[1] The data and protocols presented in this guide offer a valuable resource for the scientific community engaged in the discovery and development of novel antiviral therapeutics.
References
Cross-Validation of SARS-CoV-2-IN-29 Disodium: A Comparative Guide to its Antiviral Activity in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro antiviral activity of SARS-CoV-2-IN-29 disodium (B8443419), a novel molecular tweezer compound, against SARS-CoV-2. Due to the limited availability of public data on SARS-CoV-2-IN-29 disodium across multiple cell lines, this guide includes data on its parent compound, CLR01, and compares its performance with the well-established antiviral drug, remdesivir (B604916). This guide aims to offer a clear perspective on its potential as an anti-SARS-CoV-2 agent.
Mechanism of Action: Disrupting the Viral Envelope
This compound belongs to a class of compounds known as molecular tweezers. These supramolecular hosts feature a unique horseshoe-shaped structure that allows them to interact with and disrupt the lipid bilayer of enveloped viruses like SARS-CoV-2.[1][2][3] The proposed mechanism involves the formation of inclusion complexes with the lipid head groups of the viral membrane. This interaction increases the surface tension of the viral envelope, leading to its disruption and subsequent loss of viral infectivity.[2][4] This mechanism of action, targeting the physical integrity of the virus, presents a potentially high barrier to the development of viral resistance.
Comparative Antiviral Activity
The following table summarizes the available in-vitro antiviral activity data for this compound, its parent compound CLR01, and remdesivir against SARS-CoV-2 in various cell lines. It is important to note that direct cross-validation of this compound in Vero E6 and Calu-3 cells is limited by the lack of publicly available data.
| Compound | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Caco-2 | 1.5 (IC50) | 77.4 | 51.6 | [5] |
| This compound | Caco-2 (Spike pseudoparticle transduction) | 1.6 (IC50) | - | - | [5] |
| CLR01 (Parent Compound) | Caco-2 | 77 (IC50) | >100 | >1.3 | [6] |
| Remdesivir | Caco-2 | ~0.1 - 0.8 (EC50) | >10 | >12.5 | [7] |
| Remdesivir | Vero E6 | 0.77 (EC50) | >100 | >129.87 | [1] |
| Remdesivir | Calu-3 | 0.043 (IC50) | 16.02 | 372.6 | [6] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition of the virus in vitro. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of the cells. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Cell Lines and Culture
-
Caco-2 cells: Human colon adenocarcinoma cells. These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Vero E6 cells: African green monkey kidney epithelial cells. These are typically maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Calu-3 cells: Human lung adenocarcinoma cells. These cells are grown in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed the desired cell line (Caco-2, Vero E6, or Calu-3) in 6-well or 12-well plates and grow to 90-100% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, remdesivir) in the appropriate cell culture medium.
-
Virus Infection: Infect the cell monolayers with SARS-CoV-2 at a predetermined multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and add the media containing the serially diluted compounds to the respective wells.
-
Overlay: After a further incubation period, remove the compound-containing media and overlay the cells with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet. Plaques (clear zones where cells have been lysed by the virus) are then counted.
-
IC50 Calculation: The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).
Cytotoxicity Assay (MTT or MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of viral envelope disruption by this compound.
Caption: Experimental workflow for the plaque reduction assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advanced Molecular Tweezers with Lipid Anchors against SARS-CoV-2 and Other Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Broad-Spectrum Efficacy of SARS-CoV-2-IN-29 Disodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational antiviral agent SARS-CoV-2-IN-29 disodium (B8443419) with established antiviral drugs. The focus is on its broad-spectrum activity against a range of enveloped viruses, supported by available in-vitro data. Detailed experimental methodologies are provided to allow for replication and further investigation.
Executive Summary
SARS-CoV-2-IN-29 disodium is a molecular tweezer designed to disrupt the lipid membranes of enveloped viruses, a mechanism distinct from many current antiviral therapies that target viral enzymes.[1] This guide compares its reported in-vitro efficacy against SARS-CoV-2, Influenza A virus, Measles virus, and Herpes Simplex Virus-1 (HSV-1) with that of several well-established antiviral agents: Remdesivir, Nirmatrelvir, Molnupiravir, and Favipiravir. The data presented herein is compiled from publicly available sources and is intended for research and informational purposes.
Comparative Antiviral Activity
The following table summarizes the 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) of this compound and comparator drugs against a panel of enveloped viruses. The Selectivity Index (SI), calculated as CC50/IC50, is included as a measure of the compound's therapeutic window.
| Compound | Virus | IC50 / EC50 (µM) | Cell Line | CC50 (µM) | Cell Line | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | 1.5 [1] | Caco-2 | 77.4 [1] | Caco-2 | 51.6 |
| Influenza A virus (IAV) | 2.1 [1] | N/A | 77.4[1] | Caco-2 | 36.9 | |
| Measles virus (MeV) | 2.1 [1] | N/A | 77.4[1] | Caco-2 | 36.9 | |
| Herpes Simplex Virus-1 (HSV-1) | 1.8 [1] | N/A | 77.4[1] | Caco-2 | 43.0 | |
| Remdesivir | SARS-CoV-2 | 0.32[2] | Vero E6 | >100[3] | Vero E6 | >312.5 |
| Influenza A virus (IAV) | Ineffective[4] | N/A | >100[3] | Vero E6 | N/A | |
| Measles virus (MeV) | 0.065 | Vero | N/A | N/A | N/A | |
| Herpes Simplex Virus-1 (HSV-1) | >10 | N/A | N/A | N/A | N/A | |
| Nirmatrelvir | SARS-CoV-2 | 0.45[5] | Calu-3 | >100[6] | Various | >222 |
| Influenza A virus (IAV) | N/A | N/A | >100[6] | Various | N/A | |
| Measles virus (MeV) | N/A | N/A | >100[6] | Various | N/A | |
| Herpes Simplex Virus-1 (HSV-1) | N/A | N/A | >100[6] | Various | N/A | |
| Molnupiravir (NHC) | SARS-CoV-2 | 0.04 - 0.16[7] | A549-ACE2 | >10 | N/A | >62.5 - 250 |
| Influenza A virus (IAV) | 0.06 - 0.08[8] | hAEC | N/A | N/A | N/A | |
| Measles virus (MeV) | N/A | N/A | N/A | N/A | N/A | |
| Herpes Simplex Virus-1 (HSV-1) | N/A | N/A | N/A | N/A | N/A | |
| Favipiravir | SARS-CoV-2 | 40.49[9] | Vero E6 | >2000 | Vero E6 | >49.4 |
| Influenza A virus (IAV) | 0.09 - 8.9[10] | MDCK | >3180[11] | MDCK | >357 - 35333 | |
| Measles virus (MeV) | 108.7[12] | Vero | N/A | N/A | N/A | |
| Herpes Simplex Virus-1 (HSV-1) | Ineffective[13] | N/A | N/A | N/A | N/A |
N/A: Data not available from the searched sources. Molnupiravir is a prodrug; data is often presented for its active form, N-hydroxycytidine (NHC).
Mechanism of Action Visualizations
The following diagrams illustrate the distinct mechanisms of action for this compound and the comparator antiviral classes.
Caption: Mechanism of SARS-CoV-2-IN-29: Viral membrane disruption preventing fusion and entry.
Caption: Mechanism of RdRp inhibitors: Halting viral RNA replication.
Caption: Mechanism of 3CL Protease inhibitors: Preventing viral protein maturation.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the antiviral and cytotoxic properties of the compounds discussed.
Plaque Reduction Assay (for IC50 Determination)
This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.[10]
Caption: Workflow for a Plaque Reduction Assay.
Detailed Steps:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, MDCK) into multi-well plates at a density that will ensure a confluent monolayer the following day. Incubate overnight.[10]
-
Compound Dilution: Prepare a series of dilutions of the test compound in a serum-free medium.
-
Virus-Compound Incubation: Mix the diluted compound with a virus stock diluted to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Incubate this mixture for 1 hour at 37°C.[10]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include virus-only (no compound) and cell-only (no virus) controls. Incubate for 1-2 hours to allow for viral adsorption.[10]
-
Overlay: Aspirate the inoculum and gently add a semi-solid overlay medium (e.g., medium containing 1% agarose) to each well. This restricts the spread of the virus to adjacent cells.[10]
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).[10]
-
Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain the monolayer with a solution like 0.1% Crystal Violet. Plaques will appear as clear, unstained areas. Count the number of plaques in each well.[10]
-
IC50 Calculation: Determine the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Spike Pseudoparticle Transduction/Neutralization Assay (for IC50 Determination)
This assay is a safer alternative to using live virus, particularly for highly pathogenic viruses like SARS-CoV-2. It measures the ability of a compound to inhibit the entry of viral particles that are engineered to express the spike protein of interest and contain a reporter gene (e.g., luciferase).[3]
Caption: Workflow for a Pseudoparticle Neutralization Assay.
Detailed Steps:
-
Cell Seeding: Seed host cells engineered to express the appropriate viral receptor (e.g., 293T cells expressing ACE2 for SARS-CoV-2) in 96-well plates.[3]
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Pseudoparticle-Compound Incubation: In a separate plate, incubate the diluted compound with a standardized amount of pseudoparticles for 1 hour at 37°C.[3]
-
Transduction: Transfer the pseudoparticle-compound mixtures to the wells containing the host cells.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and expression of the reporter gene.[14]
-
Signal Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.[3]
-
IC50 Calculation: Normalize the reporter signals to controls and calculate the concentration of the compound that inhibits the signal by 50%.
MTT Assay (for Cytotoxicity/CC50 Determination)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration at which a compound becomes toxic to the cells.[12]
Caption: Workflow for an MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.[15]
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include untreated cells as a control. Incubate for a period equivalent to the duration of the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[16]
-
CC50 Calculation: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 3. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A broad-spectrum antiviral targeting entry of enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Comparative Safety Profiles of SARS-CoV-2 Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the safety profiles of three prominent SARS-CoV-2 inhibitors: Paxlovid (nirmatrelvir/ritonavir), Remdesivir, and Molnupiravir. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of adverse events, experimental testing protocols, and mechanisms of action to support informed research and development decisions.
Quantitative Safety Data Summary
The following tables summarize the incidence of common and serious adverse events reported in clinical trials and post-marketing surveillance for Paxlovid, Remdesivir, and Molnupiravir. Frequencies may vary based on patient populations and study designs.
Table 1: Common Adverse Events (Incidence ≥1%)
| Adverse Event | Paxlovid (Nirmatrelvir/ritonavir) | Remdesivir | Molnupiravir |
| Gastrointestinal | |||
| Dysgeusia (altered taste) | 5.6%[1][2] | - | - |
| Diarrhea | 3.1%[1][2] | Nausea[3] | Diarrhea, Nausea[3][4] |
| Nausea | - | Common | Common |
| Vomiting | - | - | - |
| Neurological | |||
| Headache | - | - | Headache[3] |
| Dizziness | - | - | Dizziness[5] |
| Hepatic | |||
| Increased Transaminases (ALT/AST) | - | Common | - |
| Dermatological | |||
| Rash | - | - | Rash[4] |
| Other | |||
| Myalgia | Common | - | - |
| Hypertension | Common | - | - |
Table 2: Serious Adverse Events and Key Safety Concerns
| Safety Concern | Paxlovid (Nirmatrelvir/ritonavir) | Remdesivir | Molnupiravir |
| Drug-Drug Interactions | High potential due to ritonavir's strong inhibition of CYP3A4.[6][7] Contraindicated with numerous medications.[6] | No major reported interactions of the same scale. | No major reported interactions. |
| Renal Impairment | Dose adjustment required for moderate renal impairment; not recommended in severe renal impairment.[8] | Caution advised in patients with pre-existing renal dysfunction due to the excipient SBECD.[9] | No dose adjustment is typically required. |
| Hepatic Impairment | Caution is advised for patients with pre-existing liver diseases.[10] | Associated with elevated liver enzymes; monitoring of liver function is recommended. | No specific warnings for hepatic impairment. |
| Genotoxicity/ Mutagenicity | No significant concerns reported. | No significant concerns reported. | Induced mutations in in vitro studies, but in vivo studies in animals did not show mutagenic or carcinogenic risk at therapeutic doses.[11][12][13][14] |
| Use in Pregnancy | Not recommended as there is a lack of human data. | Should only be used if the potential benefit outweighs the potential risk. | Not recommended due to potential for fetal harm based on animal studies.[15] |
Experimental Protocols
Detailed methodologies for key safety and efficacy assessments are crucial for the interpretation and replication of study findings. Below are representative protocols for evaluating the safety of SARS-CoV-2 inhibitors.
Clinical Trial Protocol for Safety and Efficacy Assessment (Example: Phase 3, Randomized, Placebo-Controlled)
-
Objective: To evaluate the safety and efficacy of the investigational drug in non-hospitalized adults with mild-to-moderate COVID-19.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[16][17]
-
Participant Selection:
-
Inclusion Criteria: Laboratory-confirmed SARS-CoV-2 infection, symptom onset within a specified timeframe (e.g., 5 days), and presence of risk factors for progression to severe disease.[17]
-
Exclusion Criteria: Hospitalization, severe underlying medical conditions that could confound the results, and use of other investigational agents.
-
-
Randomization and Blinding: Participants are randomly assigned in a 1:1 ratio to receive either the investigational drug or a matching placebo. Both participants and investigators are blinded to the treatment allocation.[17]
-
Intervention: The investigational drug is administered at a specified dose and duration (e.g., orally twice daily for 5 days).
-
Data Collection and Endpoints:
-
Primary Efficacy Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause by a specific day (e.g., day 28).
-
Safety Endpoints: Incidence and severity of adverse events, serious adverse events, and adverse events leading to discontinuation of the study drug. Vital signs, electrocardiograms, and laboratory parameters (hematology, chemistry, and liver function tests) are monitored at baseline and throughout the study.[9]
-
-
Statistical Analysis: The primary efficacy endpoint is analyzed using appropriate statistical methods (e.g., logistic regression). Safety data is summarized descriptively.
In Vivo Mutagenicity Assay (Example: Big Blue® Transgenic Rodent Mutation Assay for Molnupiravir)
-
Objective: To assess the potential of a test article (e.g., Molnupiravir) to induce gene mutations in the somatic and germ cells of a living organism.[11][12][13]
-
Test System: Transgenic mice (e.g., C57BL/6 Big Blue®) carrying multiple copies of a lambda phage shuttle vector containing the cII reporter gene.
-
Experimental Design:
-
Groups of animals (e.g., 5-10 per sex per group) are treated with the test article at various dose levels, a vehicle control, and a positive control (a known mutagen).
-
The test article is administered for a specified duration (e.g., 28 days) via a clinically relevant route (e.g., oral gavage).
-
-
Procedure:
-
Following the treatment period, animals are euthanized, and genomic DNA is isolated from target tissues (e.g., liver, bone marrow).
-
The lambda shuttle vector is "rescued" from the genomic DNA and packaged into infectious phage particles.
-
The phage particles are used to infect E. coli. Phages with a mutation in the cII gene will form plaques under selective conditions, while non-mutated phages will not.
-
-
Data Analysis: The mutant frequency is calculated for each animal as the ratio of the number of mutant plaques to the total number of plaques. Statistical analysis is performed to compare the mutant frequencies in the treated groups to the vehicle control group.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanisms of action of the discussed SARS-CoV-2 inhibitors and a representative experimental workflow.
Caption: Mechanisms of action for Paxlovid, Remdesivir, and Molnupiravir.
Caption: Workflow for a typical in vivo mutagenicity study.
Caption: The CYP3A4 inhibition pathway leading to Paxlovid's drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. Recommendations for the Management of Drug–Drug Interactions Between the COVID‐19 Antiviral Nirmatrelvir/Ritonavir (Paxlovid) and Comedications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. su.krakow.pl [su.krakow.pl]
- 10. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. mdpi.com [mdpi.com]
- 16. Available Evidence and Ongoing Clinical Trials of Remdesivir: Could It Be a Promising Therapeutic Option for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
A Comparative Analysis of SARS-CoV-2-IN-29 Disodium and Standard-of-Care Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational antiviral compound SARS-CoV-2-IN-29 disodium (B8443419) against the current standard-of-care antiviral therapies for COVID-19: Paxlovid (nirmatrelvir/ritonavir), Veklury (remdesivir), and Lagevrio (molnupiravir). The following sections detail the mechanisms of action, comparative in vitro efficacy, and relevant experimental protocols to inform research and development efforts in the ongoing pursuit of effective COVID-19 therapeutics.
Mechanism of Action
The standard-of-care antivirals for COVID-19 primarily target viral replication processes, specifically the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro). In contrast, SARS-CoV-2-IN-29 disodium employs a distinct, host-independent mechanism by directly targeting the viral envelope.
-
This compound: This compound is a "molecular tweezer" designed to disrupt the lipid bilayer of the viral envelope. By selectively binding to the viral membrane, it compromises the structural integrity of the virus, thereby preventing its entry into host cells. This mechanism of action suggests a potential for broad-spectrum activity against other enveloped viruses.
-
Nirmatrelvir (B3392351) (Paxlovid): As a 3C-like protease (3CLpro) or main protease (Mpro) inhibitor, nirmatrelvir blocks the cleavage of viral polyproteins, which is an essential step for producing the functional proteins required for viral replication.[1] It is co-administered with ritonavir, a pharmacokinetic enhancer that slows the metabolism of nirmatrelvir, thereby increasing its concentration in the body.
-
Remdesivir (Veklury): This nucleotide analog targets the viral RNA-dependent RNA polymerase (RdRp).[2] After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA chain, leading to premature termination of transcription and potent inhibition of viral replication.
-
Molnupiravir (B613847) (Lagevrio): Molnupiravir is a prodrug that is converted to its active form, β-D-N4-hydroxycytidine (NHC). NHC is also a nucleotide analog that is incorporated into the viral RNA by the RdRp. This incorporation leads to an accumulation of mutations in the viral genome, a process known as "viral error catastrophe," which ultimately inhibits replication.
Comparative In Vitro Efficacy
The following tables summarize the available in vitro efficacy (IC50/EC50) and cytotoxicity (CC50) data for this compound and the standard-of-care antivirals. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as the cell lines, viral strains, and assay methodologies used.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Assay Type | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | SARS-CoV-2 Activity | Caco-2 | 1.5 | MedchemExpress Product Page |
| Spike Pseudoparticle Transduction | - | 1.6 | MedchemExpress Product Page | |
| Nirmatrelvir | Mpro Inhibition | - | 0.004 | [1] |
| Antiviral Activity | Calu-3 | 0.45 | [3] | |
| Antiviral Activity | A549-ACE2 | ~0.05 | [4] | |
| Remdesivir | Antiviral Activity | Vero E6 | 0.77 - 23.15 | [5] |
| Antiviral Activity | Human Airway Epithelial Cells | 0.01 | [6] | |
| Antiviral Activity (2019-nCoV) | - | 0.22 - 0.32 | [5] | |
| Molnupiravir (as NHC) | Antiviral Activity | Vero E6 | 0.3 | [7] |
| Antiviral Activity | Calu-3 | 0.09 | [7] | |
| Antiviral Activity | A549-ACE2 | 0.04 - 0.16 | [8] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | Caco-2 | 77.4 | MedchemExpress Product Page |
| Nirmatrelvir | HeLa-ACE2 | >100 | [9] |
| Remdesivir | Various Human Cell Lines | 1.7 to >20 | Remdesivir FDA Review |
| Molnupiravir (as NHC) | CEM Cells | 2.5 | Molnupiravir FDA Review |
| Vero Cells | 7.7 | Molnupiravir FDA Review | |
| PBM Cells | 30.6 | Molnupiravir FDA Review |
Experimental Protocols
The following are generalized protocols for common in vitro assays used to determine the antiviral efficacy and cytotoxicity of candidate compounds against SARS-CoV-2.
Antiviral Activity Assay (e.g., Plaque Reduction Assay)
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, Calu-3) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.
-
Viral Infection: Infect the cell monolayers with a known titer of SARS-CoV-2 for a specified period (e.g., 1 hour) to allow for viral adsorption.
-
Treatment: After the incubation period, remove the viral inoculum and add the different concentrations of the test compound to the respective wells.
-
Overlay: Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Quantification: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[5]
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed a suitable cell line in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key stages of the SARS-CoV-2 life cycle and the points of intervention for the discussed antiviral compounds.
Caption: SARS-CoV-2 lifecycle and targets of antiviral agents.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of antiviral compounds.
Caption: In vitro antiviral compound screening workflow.
References
- 1. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veklury | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 6. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of SARS-CoV-2-IN-29 Disodium: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for SARS-CoV-2-IN-29 disodium (B8443419), a two-armed diphosphate (B83284) ester with a benzene (B151609) system exhibiting antiviral activity. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent bioactive molecules, general guidelines for SARS-CoV-2-related waste, and the known chemical characteristics of its structural components. Researchers, scientists, and drug development professionals are advised to treat this compound and all associated materials as biohazardous waste and to consult with their institution's environmental health and safety (EHS) office for site-specific protocols.
Core Principles of Safe Disposal
All personnel handling SARS-CoV-2-IN-29 disodium must adhere to federal, state, and local regulations for biohazardous and chemical waste disposal. A thorough risk assessment should be conducted to identify and mitigate any potential hazards. Standard laboratory practices for the decontamination of work surfaces and management of laboratory waste are mandatory.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key characteristics of the compound and related safety parameters for SARS-CoV-2.
| Parameter | Value/Recommendation | Source |
| This compound IC50 (Antiviral Activity) | 1.5 µM | [1] |
| This compound Cytotoxicity (CC50 in Caco-2 cells) | 77.4 µM | [1] |
| Recommended Decontamination Agent for SARS-CoV-2 | 1% Sodium Hypochlorite (B82951) Solution | General Biohazardous Waste Guidelines |
| Recommended Contact Time for Decontamination | >10 minutes | General Biohazardous Waste Guidelines |
| Recommended Incineration Temperature for Biohazardous Waste | 760 - 1093°C (1400 - 2000°F) | General Biohazardous Waste Guidelines |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.
2. Waste Segregation at the Source:
-
Immediately segregate all waste contaminated with this compound into designated, leak-proof, and clearly labeled biohazard containers.
-
Use double-layered bags for collecting solid waste to prevent leaks.
-
All sharps (needles, syringes, etc.) must be placed in puncture-resistant sharps containers.
3. Decontamination of Liquid Waste:
-
Liquid waste containing this compound should be decontaminated before final disposal.
-
Treat the liquid waste with a 1% sodium hypochlorite solution for a minimum contact time of 30 minutes.
-
Due to the benzene component, perform this decontamination step within a certified chemical fume hood to avoid inhalation of any potentially volatile byproducts.
-
After decontamination, the solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your EHS office for approval.
4. Decontamination of Solid Waste and Labware:
-
All non-disposable labware contaminated with the compound should be soaked in a 1% sodium hypochlorite solution for at least 30 minutes before standard washing procedures.
-
Disposable solid waste (e.g., pipette tips, tubes, gloves) should be placed in a biohazard bag.
5. Final Disposal:
-
All segregated and labeled biohazardous waste, including decontaminated solid waste, should be collected by a licensed biomedical waste disposal company.
-
The primary recommended method for the final destruction of this type of waste is incineration at a high temperature (760 - 1093°C).
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Disclaimer: This information is provided as a general guide in the absence of a specific Safety Data Sheet. It is imperative to consult with your institution's Environmental Health and Safety department to ensure compliance with all applicable regulations and to develop a site-specific disposal plan. If possible, obtain a material-specific SDS from the supplier.
References
Personal protective equipment for handling SARS-CoV-2-IN-29 disodium
Disclaimer: A specific Safety Data Sheet (SDS) for SARS-CoV-2-IN-29 disodium (B8443419) is not publicly available. The following guidance is based on established best practices for handling potent, bioactive small molecules and general safety protocols for research involving SARS-CoV-2. Researchers must conduct a site-specific and activity-specific risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling SARS-CoV-2-IN-29 disodium. It includes recommendations for personal protective equipment (PPE), and plans for the safe operation and disposal of this compound and associated materials.
Personal Protective Equipment (PPE)
All personnel handling this compound should wear appropriate PPE to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Body Part | Required PPE | Specifications & Standards | Purpose |
| Respiratory | N95 Respirator or higher | NIOSH-approved, fit-tested. Filters at least 95% of airborne particles.[2] | Protects against inhalation of aerosols and fine particles. |
| Eye & Face | Safety Goggles and Face Shield | ANSI Z87.1 certified. Goggles should provide a complete seal around the eyes. A face shield protects the entire face from splashes.[1] | Protects mucous membranes of the eyes, nose, and mouth from splashes and droplets.[3] |
| Hands | Double-layered Nitrile Gloves | Powder-free, disposable. Check for tears or punctures before use. | Provides a barrier against skin contact with the compound. Double-gloving is recommended for enhanced protection. |
| Body | Disposable Gown or Lab Coat | Fluid-resistant, long-sleeved, with tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe Shoes and Shoe Covers | Fluid-resistant shoe covers. | Prevents contamination of personal footwear and subsequent spread outside the laboratory. |
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound and contaminated materials is critical for laboratory safety and environmental protection. All waste generated during research with this compound should be treated as biohazardous waste.[5]
General Handling Procedures:
-
Preparation: Work with this compound should be conducted in a designated area, preferably within a certified Class II Biosafety Cabinet (BSC) to minimize aerosol generation.
-
Weighing and Reconstitution: Handle the solid compound with care to avoid creating dust. When reconstituting, add the solvent slowly to the vial to prevent splashing.
-
Labeling: Clearly label all solutions containing this compound with the compound name, concentration, date, and a biohazard symbol.
-
Decontamination: All surfaces and equipment that come into contact with the compound must be decontaminated. A freshly prepared 1% sodium hypochlorite (B82951) solution is often recommended for decontaminating surfaces and liquid waste.[5][6]
Disposal Protocol:
-
Segregation: At the point of generation, all waste contaminated with this compound, including pipette tips, tubes, gloves, and gowns, must be segregated into clearly labeled, leak-proof biohazard containers.[5][6]
-
Sharps: Needles, syringes, and other sharp objects must be placed in a designated puncture-resistant sharps container.[5]
-
Liquid Waste: Decontaminate liquid waste containing the compound with an appropriate disinfectant, such as a 1% sodium hypochlorite solution, before disposal.[5]
-
Solid Waste: Solid waste should be collected in double-layered, leak-proof biohazard bags.[5][6]
-
Final Disposal: All decontaminated and properly packaged waste should be disposed of through a licensed biomedical waste management facility, typically via incineration.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. maesindoprotection.com [maesindoprotection.com]
- 2. scienceassistinternational.com [scienceassistinternational.com]
- 3. Usage of Personal Protective Equipment rationally during COVID-19 Pandemic -CliniExperts [cliniexperts.com]
- 4. who.int [who.int]
- 5. benchchem.com [benchchem.com]
- 6. Challenges in handling COVID-19 waste and its management mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
